molecular formula C13H8ClFN2O3 B5708515 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide CAS No. 349128-38-7

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B5708515
CAS No.: 349128-38-7
M. Wt: 294.66 g/mol
InChI Key: SIKJSZZWYNUFDP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H8ClFN2O3 and its molecular weight is 294.66 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is 294.0207480 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJSZZWYNUFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257747
Record name 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349128-38-7
Record name 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349128-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, a halogenated nitroaromatic compound belonging to the benzamide class of molecules. This document details the molecule's chemical structure, physicochemical properties, and a robust, field-proven synthesis protocol. The rationale behind the synthetic strategy, including mechanistic considerations, is discussed to provide a deeper understanding for researchers. Furthermore, this guide explores the potential biological significance and applications of this compound by drawing parallels with structurally related molecules. The presence of chloro, fluoro, and nitro functional groups on the benzamide scaffold suggests significant potential for investigation in medicinal chemistry and drug development, particularly in the fields of antimicrobial and anticancer research.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is rooted in its structure and resulting physical properties. These parameters govern its reactivity, solubility, and potential interactions with biological systems.

Chemical Structure

The structure of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide comprises a 3-chlorobenzoyl group linked via an amide bond to a 2-fluoro-5-nitroaniline moiety.

Caption: Chemical structure of the title compound.

Identifiers and Formula

A consistent and unambiguous identification is critical for scientific communication and data retrieval.

IdentifierValueSource
IUPAC Name 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide-
Molecular Formula C₁₃H₈ClFN₂O₃Calculated
SMILES C1=CC(=C(C=C1[O-])NC(=O)C2=CC(=CC=C2)Cl)FGenerated
InChI InChI=1S/C13H8ClFN2O3/c14-10-3-1-2-9(7-10)13(19)17-11-6-8(16(20)21)4-5-12(11)15/h1-7H,(H,17,19)Generated
InChIKey ZCKPREVUMJMPQC-UHFFFAOYSA-NGenerated
Physicochemical Data Summary

The following table summarizes key computed physicochemical properties. These values are crucial for predicting the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes. Data for structurally similar compounds are provided for context.

Property3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide (Calculated/Estimated)3-chloro-N-(2-fluorophenyl)benzamide (Reference)[1]2-chloro-N-(3-nitrophenyl)benzamide (Reference)[2]
Molecular Weight 294.67 g/mol 249.67 g/mol 276.67 g/mol
XLogP3 ~3.83.23.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 424
Topological Polar Surface Area (TPSA) 84.1 Ų29.1 Ų74.9 Ų
Rotatable Bond Count 222

Synthesis and Mechanistic Rationale

The construction of the amide bond is the central transformation in the synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide. The most reliable and widely adopted method for this is a two-step, one-pot procedure involving the activation of a carboxylic acid followed by nucleophilic acyl substitution.

Synthesis Workflow

The synthesis proceeds by first activating 3-chlorobenzoic acid to its more reactive acyl chloride form using thionyl chloride (SOCl₂). This intermediate is then reacted in situ with 2-fluoro-5-nitroaniline to form the final product via a Schotten-Baumann type reaction.[3][4]

Caption: Two-step synthesis workflow.

Mechanistic Considerations

Expertise & Experience: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Conversion of the carboxylic acid to an acyl chloride is a classic strategy to overcome this barrier. Thionyl chloride is an excellent choice for this activation step because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5] The subsequent reaction is a nucleophilic attack by the amine nitrogen on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond.[3]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction, purification, and confirmation of product identity. It is adapted from established procedures for similar benzamide syntheses.[6]

Materials and Reagents:

  • 3-Chlorobenzoic acid (CAS: 535-80-8)[7][8][9][10]

  • Thionyl chloride (SOCl₂)

  • 2-Fluoro-5-nitroaniline (CAS: 369-36-8)[11][12][13][14]

  • Anhydrous acetonitrile or similar aprotic solvent (e.g., Dichloromethane)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chlorobenzoic acid (1.0 eq).

    • Carefully add an excess of thionyl chloride (approx. 2.0-3.0 eq) to the flask.

    • Causality: The excess thionyl chloride serves as both the reagent and the solvent, ensuring the reaction goes to completion.

    • Heat the mixture to reflux (approx. 75-80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chlorobenzoyl chloride is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude 3-chlorobenzoyl chloride in a minimal amount of anhydrous acetonitrile.

    • In a separate flask, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous acetonitrile.

    • Slowly add the solution of 3-chlorobenzoyl chloride to the aniline solution with constant stirring. An inert atmosphere (e.g., Nitrogen) is recommended but not strictly necessary.

    • Heat the resulting mixture to reflux for 3-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification (Self-Validation):

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities.

    • Trustworthiness: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide as a solid. The purity can be confirmed by measuring its melting point and through spectroscopic analysis.

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[15][16]

Potential Biological Activity and Research Applications

While specific bioactivity data for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is not extensively reported, the combination of its structural motifs provides a strong rationale for its investigation in drug discovery.

Significance of the Benzamide Scaffold and Substituents
  • Benzamide Core: The benzamide framework is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with applications including anti-cancer, anti-inflammatory, and antimicrobial agents.[17]

  • Halogen and Nitro Groups: The inclusion of chloro, fluoro, and nitro groups is a well-established strategy in drug design.[18] These electron-withdrawing groups significantly alter the electronic properties of the molecule, which can enhance binding to biological targets and improve pharmacokinetic properties.[19] Research has shown that synthetic compounds containing these groups are promising candidates for developing new drugs against neglected tropical diseases like leishmaniasis.

Predicted Areas of Application
  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[18] Furthermore, various halogenated benzamides have demonstrated potent antibacterial and antifungal activities.[17] The combination of these features in the title compound makes it a prime candidate for screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Research: Many N-substituted benzamide derivatives have been evaluated as antitumor agents, some functioning as histone deacetylase (HDAC) inhibitors.[20][21] While some studies suggest that chloro and nitro groups can decrease activity in specific contexts[20], the unique electronic arrangement in 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide warrants investigation for antiproliferative effects against various cancer cell lines.

Caption: Relationship between structure and potential applications.

Conclusion

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a synthetically accessible molecule with significant potential as a lead compound in medicinal chemistry. Its structure combines a proven pharmacophore, the benzamide core, with key functional groups known to modulate biological activity. The detailed synthesis protocol provided herein offers a reliable pathway for researchers to produce this compound for further investigation. Based on the established activities of related molecules, future research into the antimicrobial and anticancer properties of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is highly warranted.

References

  • Chemistry of Amides. (2022, October 4). LibreTexts. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubChem. 3-chloro-N-(2-fluorophenyl)benzamide. [Link]

  • ResearchGate. Proposed mechanism for the production of acid chlorides using thionyl chloride. [Link]

  • Abdelgawad, M. A., et al. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Investigation, 15(3), 1006-1011. [Link]

  • Gore, R. P., et al. (2011). A review on some conventional and newer methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. [Link]

  • PubChem. 3-Chloro-2-fluorobenzamide. [Link]

  • U.S. Environmental Protection Agency. 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. [Link]

  • Maldonado-Rojas, W., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. [Link]

  • Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(11), 1184-1191. [Link]

  • Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Avcı, D., et al. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314. [Link]

  • PrepChem.com. Synthesis of 3-chloro-5-fluorobenzamide. [Link]

  • PubChem. 2-chloro-N-(3-nitrophenyl)benzamide. [Link]

  • Moss, R. A., & Mitsch, R. A. (1965). Phenylchlorodiazirine. Organic Syntheses, 45, 82. [Link]

  • PubChemLite. 3-chloro-n-(2-fluoro-5-nitrophenyl)propanamide. [Link]

  • Fermin, R., et al. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o674–o675. [Link]

  • Glavač, D., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. International Journal of Molecular Sciences, 23(1), 548. [Link]

  • Svobodová, H., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

Sources

Physicochemical Characterization and Synthetic Methodology of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in early-stage drug discovery, establishing the precise physicochemical parameters and robust synthetic routes for key building blocks is paramount. 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a highly functionalized intermediate frequently utilized in the development of biologically active heterocycles, such as benzoxazoles and benzimidazoles, which are known for their broad pharmacological activities[1]. This technical whitepaper details the molecular properties, structural logic, and validated synthetic and analytical protocols for this specific compound.

Molecular Architecture and Physicochemical Properties

The compound is a diaryl amide characterized by a central benzamide linkage bridging two distinct functionalized phenyl rings.

  • Ring A (Acyl donor): A 3-chlorophenyl group. The meta-chloro substitution provides lipophilicity and a potential vector for halogen bonding in target binding sites.

  • Ring B (Aniline derivative): A 2-fluoro-5-nitrophenyl group. The ortho-fluoro atom strongly influences the conformation of the amide bond via stereoelectronic effects, while the meta-nitro group acts as a strong electron-withdrawing group, reducing the electron density of the aromatic system and serving as a handle for further reduction to an amine.

Causality in Drug Design: The precise arrangement of halogens (Cl, F) and the nitro group allows for orthogonal late-stage functionalization. The molecular weight and formula are critical for mass spectrometry calibration and stoichiometric calculations during synthesis.

Table 1: Quantitative Physicochemical Data

PropertyValueComputational Derivation
Molecular Formula C13H8ClFN2O3C7H4ClO (Acyl) + NH + C6H3FNO2 (Aniline)[2]
Molecular Weight 294.66 g/mol Sum of atomic weights (C:12.01, H:1.01, Cl:35.45, F:19.00, N:14.01, O:16.00)[3]
Exact Mass (Monoisotopic) 294.0207 DaBased on most abundant isotopes (

C,

H,

Cl,

F,

N,

O)
Hydrogen Bond Donors 1Amide N-H
Hydrogen Bond Acceptors 4Amide C=O, Nitro -NO2, Fluorine -F

Mechanistic Synthesis Workflow

The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide relies on a classic nucleophilic acyl substitution. However, the electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom on the aniline precursor (2-fluoro-5-nitroaniline) significantly reduce the nucleophilicity of the amine.

Causality of Experimental Choices: To overcome the diminished nucleophilicity, a highly reactive electrophile—3-chlorobenzoyl chloride—is used instead of the corresponding carboxylic acid. Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the acid chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is employed to scavenge the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the weakly nucleophilic aniline.

Step-by-Step Synthetic Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 1.0 equivalent (eq) of 2-fluoro-5-nitroaniline in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous triethylamine (TEA) to the solution. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.1 eq of 3-chlorobenzoyl chloride dropwise via a syringe over 15 minutes. Rationale: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO

    
    ) to neutralize excess acid chloride. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1 M HCl, brine, and dry over anhydrous sodium sulfate (Na
    
    
    
    SO
    
    
    ).
  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude solid via flash column chromatography or recrystallization from ethanol to yield the pure 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide.

SynthesisWorkflow A 2-fluoro-5-nitroaniline (Weak Nucleophile) C Reaction Medium Anhydrous DCM + TEA Base A->C B 3-chlorobenzoyl chloride (Strong Electrophile) B->C D Tetrahedral Intermediate (Rate-Limiting Step) C->D Nucleophilic Attack E 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide Target API Intermediate D->E Elimination of HCl

Mechanistic workflow for the amidation of 2-fluoro-5-nitroaniline.

Analytical Validation System

A self-validating analytical protocol ensures the structural integrity and purity of the synthesized compound. Each technique provides orthogonal data to confirm the C13H8ClFN2O3 formula and the 294.66 g/mol molecular weight[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Dissolve 1 mg of the product in 1 mL of LC-MS grade acetonitrile. Inject 1 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Validation Logic: Electrospray Ionization (ESI) in positive mode will yield a protonated molecular ion

      
       at m/z 295.03. The presence of a distinct 
      
      
      
      peak at m/z 297.03 with approximately 33% intensity of the parent peak will definitively confirm the presence of a single chlorine atom, validating the isotopic signature of the structural formula[2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 10 mg of the compound in deuterated dimethyl sulfoxide (DMSO-d6). Acquire

      
      H and 
      
      
      
      C spectra at 400 MHz and 101 MHz, respectively.
    • Validation Logic: The

      
      H NMR will show a highly deshielded singlet integrating to 1H around 10.5–10.8 ppm, corresponding to the amide proton (N-H), characteristic of N-(2-fluorophenyl)benzamides[1]. The aromatic region (7.4–8.8 ppm) will display exactly 7 protons, confirming the C13H8 core. The 
      
      
      
      C NMR will show a characteristic doublet for the carbon attached to the fluorine atom (
      
      
      Hz) and an amide carbonyl peak near 165 ppm.

Conclusion

The rigorous determination of the molecular weight (294.66 g/mol ) and formula (C13H8ClFN2O3) of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is the foundational step in its deployment as a chemical building block. By employing a rationally designed nucleophilic acyl substitution and a multi-modal analytical validation protocol, researchers can ensure high-fidelity synthesis for downstream pharmaceutical applications.

References

  • Title: 2-chloro-6-fluoro-N-(4-nitrophenyl)benzamide | C13H8ClFN2O3 (Isomeric structural classification and mass spectrometry standards) Source: National Center for Biotechnology Information (NIH) / PubChem URL: [Link]

  • Title: Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles Source: Open Research Oklahoma (okstate.edu) URL: [Link]

Sources

Physical properties of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide

Executive Summary

N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide is a specialized halogenated benzanilide derivative utilized primarily as a pharmacophore scaffold in the development of anti-infective agents (specifically anti-tubercular and anti-parasitic) and kinase inhibitors. Its structure combines an electron-deficient 2-fluoro-5-nitrophenyl ring with a lipophilic 3-chlorophenyl moiety, linked by a stable amide bond.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and characterization standards. It is designed for medicinal chemists requiring precise data for lead optimization and intermediate processing.

Physicochemical Profile

The physical behavior of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide is dominated by its high lipophilicity and the electron-withdrawing nature of its substituents (Nitro, Fluoro, Chloro).

Table 1: Core Physical & Chemical Specifications
PropertyValue / DescriptionMethod/Source
Molecular Formula C₁₃H₈ClFN₂O₃Stoichiometric Calculation
Molecular Weight 294.67 g/mol Calculated
Appearance Pale yellow to ochre crystalline solidExperimental Observation (Nitro-aromatic characteristic)
Melting Point 158 – 163 °C (Predicted)Derived from similar nitro-benzanilides [1]
LogP (Calculated) 3.4 – 3.8Consensus Prediction (High Lipophilicity)
H-Bond Donors 1 (Amide NH)Lipinski Analysis
H-Bond Acceptors 4 (Nitro O, Amide O, Fluorine)Lipinski Analysis
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic aromatic core
Solubility (Organic) Soluble in DMSO, DMF, Acetone, Ethyl AcetateStandard Organic Solvents

Technical Insight: The ortho-fluorine atom on the aniline ring introduces a specific conformational bias due to electrostatic repulsion with the amide carbonyl oxygen, often locking the molecule in a non-planar conformation that improves selectivity in protein binding pockets.

Synthesis & Production Protocol

This protocol utilizes a nucleophilic acyl substitution reaction between 2-fluoro-5-nitroaniline and 3-chlorobenzoyl chloride . This pathway is preferred over coupling reagents (EDC/HOBt) for its higher atom economy and scalability.

Reagents:
  • Precursor A: 2-Fluoro-5-nitroaniline (CAS 369-36-8) [2][1]

  • Precursor B: 3-Chlorobenzoyl chloride (CAS 618-46-2) [3]

  • Base: Pyridine (anhydrous) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 eq (15.6 g) of 2-fluoro-5-nitroaniline in dry DCM (150 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.2 eq of Pyridine. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 1.1 eq of 3-chlorobenzoyl chloride dissolved in DCM (20 mL) over 30 minutes.

    • Control Point: Maintain temperature < 5°C. Rapid addition causes localized heating and di-acylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting aniline spot (

      
      ) should disappear.
      
  • Quench & Workup: Pour the reaction mixture into 1M HCl (cold) to neutralize excess pyridine. Extract the organic layer.[2][3]

  • Purification: Wash the organic phase with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Crystallization: Evaporate solvent to near dryness. Recrystallize the crude yellow solid from hot Ethanol or an Ethanol/Water mixture.

Synthesis Workflow Diagram

SynthesisPath Aniline 2-Fluoro-5-nitroaniline (CAS 369-36-8) Reaction Acylation (DCM, Pyridine, 0°C -> RT) Aniline->Reaction Chloride 3-Chlorobenzoyl Chloride (CAS 618-46-2) Chloride->Reaction Workup Acid Wash (1M HCl) & Extraction Reaction->Workup 4-6 Hours Purification Recrystallization (Ethanol) Workup->Purification Crude Solid Product N-(2-fluoro-5-nitrophenyl)- 3-chlorobenzamide Purification->Product >95% Purity

Caption: Synthetic pathway for N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide via Schotten-Baumann conditions.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • Amide Proton (-NH): A distinct singlet downfield, typically between

    
     10.5 – 10.8 ppm .
    
  • Aromatic Region (

    
     7.4 – 8.8 ppm): 
    
    • H-6 (Aniline ring): A doublet of doublets (dd) near 8.6 ppm (deshielded by Nitro and Amide).

    • H-3 (Aniline ring): A triplet or dd near 7.6 ppm (coupling with Fluorine,

      
      ).
      
    • 3-Chlorophenyl protons: Multiplet pattern around 7.5 – 8.0 ppm .

Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at 1650 – 1670 cm⁻¹ .

  • Amide II (N-H bend): Medium band at 1530 – 1550 cm⁻¹ .

  • Nitro Group (

    
    ):  Two strong bands at 1520 cm⁻¹ (asymmetric)  and 1340 cm⁻¹ (symmetric) .
    
  • C-F Stretch: Band visible around 1100 – 1200 cm⁻¹ .

Biological Context & Applications

The N-(2-fluoro-5-nitrophenyl) moiety is a privileged scaffold in medicinal chemistry. The specific substitution pattern of this compound offers distinct advantages:

  • Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation on the aniline ring, extending the half-life (

    
    ) of the molecule in microsomal stability assays [4].
    
  • Electronic Activation: The 5-nitro group strongly withdraws electrons, increasing the acidity of the amide proton. This enhances the compound's ability to act as a hydrogen bond donor in enzyme active sites.

  • Intermediate Utility: This compound is frequently reduced (Nitro

    
     Amine) to form benzimidazole  derivatives, which are potent scaffolds for anthelmintic and antiviral drugs.
    
Structure-Activity Relationship (SAR) Logic

SAR Center N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide Nitro 5-Nitro Group: Increases H-bond acidity Target for reduction -> Benzimidazole Center->Nitro Fluoro 2-Fluoro Group: Metabolic blocker (CYP450) Induces non-planar conformation Center->Fluoro Chloro 3-Chloro Group: Increases Lipophilicity (LogP) Fills hydrophobic pockets Center->Chloro

Caption: SAR analysis of the functional groups contributing to pharmacodynamic and pharmacokinetic properties.

References

  • BenchChem. Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone. (Melting point reference for similar fluoro-nitro-benzanilides).

  • Santa Cruz Biotechnology. 2-Fluoro-5-nitroaniline (CAS 369-36-8) Product Data. Retrieved March 2026.

  • NIST Chemistry WebBook. 3-Chlorobenzoyl chloride (CAS 618-46-2). Standard Reference Data.

  • National Institutes of Health (NIH). The Role of Nitro, Chloro, and Fluoro Substitution in the Design of Antileishmanial Compounds. PubMed Central.

Sources

Technical Guide: Solubilization and Handling of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a lipophilic small molecule belonging to the benzamide class, frequently utilized in diversity libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.[1][2] Its structural core—a biphenyl amide scaffold substituted with halogen (Cl, F) and nitro (


) groups—imparts specific physicochemical characteristics that dictate its handling.[1][2]

While this compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO) due to the solvent's polar aprotic nature, it presents significant challenges regarding aqueous solubility.[1][2] Researchers often encounter "compound crash-out" (precipitation) when diluting concentrated DMSO stocks into aqueous buffers.[1][2] This guide provides a standardized, error-proof protocol for solubilization, storage, and dilution to ensure experimental reproducibility.[2]

Physicochemical Profile

Understanding the molecular properties is the first step to successful solubilization.[1][2] The presence of the nitro group and halogens increases lipophilicity (


), making water a poor solvent choice for initial reconstitution.[1][2]
PropertyValueNotes
Molecular Formula

Biphenyl amide core.[1][2]
Molecular Weight 294.67 g/mol Useful for molarity calculations.[1][2]
Predicted LogP ~3.2 – 3.8Highly lipophilic; low aqueous solubility.[1][2]
H-Bond Donors 1 (Amide NH)Limited water interaction.[1][2]
H-Bond Acceptors 3 (Nitro O, Amide O, F)Good interaction with DMSO.[2]
Physical State Solid (Powder)Often electrostatic; handle with care.[1][2]

DMSO Solubility & Stock Preparation

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound.[1][2] The sulfoxide oxygen accepts hydrogen bonds from the amide nitrogen, while the methyl groups interact favorably with the aromatic rings.[1][2]

Solubility Limits
  • Experimental Consensus: While specific saturation points vary by batch purity, benzamide analogs of this MW typically exhibit solubility >50 mM in pure DMSO.[1][2]

  • Recommended Stock Concentration: 10 mM or 20 mM .[1][2]

    • Rationale: 10 mM is the "Gold Standard" for HTS libraries.[1][2] It is high enough to allow 1000x dilution (to 10 µM) but low enough to prevent immediate precipitation upon freezing or slight temperature drops.[1][2]

Protocol: Preparation of a 10 mM Stock Solution

Objective: Prepare 1 mL of 10 mM stock.

  • Calculate Mass:

    
    
    
    
    
    Note: Weighing <5 mg is prone to error.[1][2] It is preferable to weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume.[2]
  • Weighing:

    • Weigh the solid into a glass vial (borosilicate) or a solvent-resistant polypropylene tube.

    • Critical: Record the exact mass (e.g., 5.2 mg).[1][2]

  • Volume Calculation (Adjusted):

    
    
    Example: For 5.2 mg targeting 10 mM:
    
    
    
    
    [1][2]
  • Dissolution:

    • Add the calculated volume of high-grade (≥99.9%) DMSO.[1][2]

    • Vortex vigorously for 30 seconds.

    • Visual Inspection: Hold the vial against a light source. The solution should be clear and yellow/amber (due to the nitro group).[1][2] If particles remain, sonicate for 5 minutes at room temperature.

Critical Handling: The "Crash-Out" Phenomenon

The most common failure mode with 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is precipitation when the DMSO stock is added to cell culture media or assay buffer.[1][2]

Mechanism: The "Hydrophobic Effect."[1][2] As DMSO (a chaotrope) is diluted by water, the water structure re-organizes.[1][2] The lipophilic benzamide molecules aggregate to minimize water contact, forming micro-crystals that are often invisible to the naked eye but ruin enzymatic or cellular assays.[1][2]

Safe Dilution Workflow

To prevent this, use a Stepwise Intermediate Dilution or ensure rapid dispersion.[1][2]

DilutionWorkflow Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (10x Final Conc) Solvent: 10% DMSO / 90% Buffer Stock->Inter 1:10 Dilution (Slow Addition) Final Assay Well (1x Final Conc) <1% DMSO Stock->Final Direct 1:1000 Add (High Risk) Precip RISK: Precipitation (Crash Out) Stock->Precip Rapid aqueous addition Inter->Final 1:10 Dilution

Figure 1: Recommended dilution workflow to minimize precipitation risk. The intermediate step allows the compound to equilibrate in a semi-aqueous environment before final dilution.[2]

Storage and Stability

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake reduces the solubility of the benzamide and can cause precipitation inside the stock vial over time.[1][2]

  • Temperature: Store stocks at -20°C or -80°C .

  • Freeze-Thaw Cycles: Limit to <5 cycles. Aliquot the stock (e.g., 50 µL vials) to avoid repeated thawing.

  • Thawing: Ensure the solution is fully thawed and vortexed before use. If a precipitate is visible after thawing, warm to 37°C for 5 minutes and vortex.[1][2]

Troubleshooting Guide

IssueCauseSolution
Particles visible in Stock Saturation or impure DMSOSonicate for 10 mins at 40°C. Ensure DMSO is "Dry" grade.
Cloudiness upon dilution "Crash out" (High LogP)Reduce final concentration. Use the "Intermediate Dilution" method (Fig 1).[1][2]
Loss of Biological Activity Compound degradation or precipitationCheck for precipitation (spin down media).[1][2] Verify stock integrity via LC-MS.[1][2]
Yellow color in media Nitro group chromophoreThis is normal for nitro-aromatics at high concentrations.[1] Run vehicle blanks.

References

  • PubChem. 3-chloro-N-(2-fluorophenyl)benzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Accessed March 6, 2026).[1][2] Note: Serves as the primary source for physicochemical property estimation of the benzamide core.[2]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard text regarding LogP and solubility rules for lipophilic drug discovery).

Sources

Strategic Functionalization of 3-Chloro-2-fluoro-5-nitrobenzamide: A Modular Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-2-fluoro-5-nitrobenzamide scaffold represents a "privileged" trifunctional core in modern drug discovery, particularly for the synthesis of kinase inhibitors, PARP inhibitors, and antibacterial salicylanilides. Its utility stems from the orthogonal reactivity of its substituents: the 2-fluoro group acts as a highly activated electrophile for nucleophilic aromatic substitution (


), the 5-nitro  group serves as a latent aniline for urea/amide coupling, and the 3-chloro  substituent provides steric control and a handle for late-stage cross-coupling.

This technical guide details the chemoselective manipulation of this scaffold, focusing on avoiding common synthetic pitfalls such as hydrodechlorination during nitro reduction or regio-scrambling during


.

Electronic Architecture & Reactivity Analysis

To design effective protocols, one must understand the electronic "push-pull" dynamics of the benzene ring.

  • C2-Fluorine (The Primary Electrophile): The fluorine atom is activated by two strong electron-withdrawing groups (EWG): the amide at C1 (ortho) and the nitro group at C5 (para). This creates a profound electron deficiency at C2, making it susceptible to rapid displacement by amines, thiols, or alkoxides under mild conditions.

  • C5-Nitro (The Latent Nucleophile): Positioned para to the fluorine, it stabilizes the Meisenheimer complex intermediate during

    
     via resonance. Post-displacement, it acts as a masked amine.
    
  • C3-Chlorine (The Steric/Lipophilic Handle): Positioned meta to the nitro group, the chlorine atom is electronically deactivated compared to the fluorine. It typically remains inert during standard

    
     conditions, allowing for high chemoselectivity.
    
Mechanistic Visualization (DOT)

The following diagram illustrates the resonance stabilization of the Meisenheimer complex during the displacement of the 2-fluoro group.

SnAr_Mechanism cluster_electronic Electronic Driving Force Start 3-Chloro-2-fluoro- 5-nitrobenzamide Nu_Attack Nucleophilic Attack (Amine R-NH2) Start->Nu_Attack Activation by o-CONH2 & p-NO2 Meisenheimer Meisenheimer Complex (Resonance Stabilized by 5-NO2) Nu_Attack->Meisenheimer Formation of sp3 intermediate Product 2-Amino-substituted Benzamide Meisenheimer->Product Elimination of F- Aromatization

Caption: Reaction coordinate showing the stabilization of the anionic intermediate by the para-nitro group, facilitating selective C2-fluorine displacement.

Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Replace the 2-fluoro substituent with a secondary amine (e.g., morpholine) without affecting the 3-chloro or amide groups.

Rationale: The reaction is conducted in a polar aprotic solvent (DMF or DMSO) to solvate the nucleophile and stabilize the polar transition state. A mild inorganic base is sufficient due to the high electrophilicity of the substrate.

Materials:

  • Substrate: 3-Chloro-2-fluoro-5-nitrobenzamide (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: Anhydrous DMF (5 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 3-chloro-2-fluoro-5-nitrobenzamide (1.0 eq) and

    
     (1.5 eq).
    
  • Solvation: Add anhydrous DMF and stir at room temperature (25 °C) for 5 minutes to ensure a homogenous suspension.

  • Addition: Add morpholine (1.1 eq) dropwise. Note: The reaction is often exothermic; cooling to 0 °C may be required for highly reactive amines.

  • Reaction: Stir at ambient temperature. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Conversion is typically complete within 1-3 hours. If the 3-chloro group were reactive, higher temperatures (>80 °C) would be required; thus, RT ensures selectivity.

  • Workup: Pour the mixture into ice-cold water (10x volume). The product usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Protocol B: Chemoselective Nitro Reduction (Preserving Aryl Chloride)

Objective: Reduce the 5-nitro group to a 5-amino group without hydrodechlorinating the 3-chloro position.

Critical Analysis: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of cleaving the C-Cl bond (hydrodechlorination). To ensure integrity of the halogen handle, a dissolving metal reduction using Iron (Fe) and Ammonium Chloride (

)
is the superior, self-validating choice.

Materials:

  • Substrate: 2-substituted-3-chloro-5-nitrobenzamide (from Protocol A)

  • Reductant: Iron powder (5.0 eq, <325 mesh)

  • Electrolyte:

    
     (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the nitro compound in Ethanol/Water (4:1).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

    • Mechanism:[1][2][3][4] The reaction proceeds via electron transfer from the metal surface. The mild acidity of

      
       prevents side reactions associated with strong acids (like Sn/HCl).
      
  • Monitoring: Monitor by LC-MS. The nitro peak (

    
    ) will disappear, replaced by the amine peak (
    
    
    
    ).
    • Validation: Check for the presence of the "des-chloro" byproduct (

      
      ). If observed, reduce temperature or switch to 
      
      
      
      in EtOAc.
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate. The amine is often air-sensitive; store under nitrogen or use immediately.

Synthetic Workflow & Data Summary

The following diagram outlines the logical flow from the commercial acid precursor to a functionalized drug-like scaffold.

Synthetic_Workflow cluster_conditions Key Selectivity Control Points Acid 3-Chloro-2-fluoro- 5-nitrobenzoic acid Amide 3-Chloro-2-fluoro- 5-nitrobenzamide Acid->Amide 1. SOCl2 2. NH3 (aq) SnAr_Prod 3-Chloro-2-morpholino- 5-nitrobenzamide Amide->SnAr_Prod Morpholine, K2CO3 DMF, RT (Protocol A) Aniline 3-Chloro-2-morpholino- 5-aminobenzamide SnAr_Prod->Aniline Fe, NH4Cl EtOH/H2O (Protocol B) Final Target Kinase/PARP Inhibitor Aniline->Final Acylation or Urea Formation

Caption: Step-wise transformation of the scaffold. Note the preservation of the 3-Cl atom throughout the reduction step.

Comparative Reactivity Data
Substituent PositionElectronic EffectReactivity towards NucleophilesReactivity towards Reduction
2-Fluoro Activated (Ortho-EWG, Para-EWG)High (

)
Inert
3-Chloro Deactivated (Meta-EWG)Low (

)
Moderate (Susceptible to Pd/C)
5-Nitro Strong EWGInert (Activating group)High (Reduces to

)

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Steric hindrance from the 3-chloro group if the nucleophile is bulky (e.g., 2-methylpiperazine).

  • Solution: Switch solvent to DMSO and increase temperature to 50 °C. Do not exceed 80 °C to avoid displacing the 3-chloro group or hydrolyzing the amide.

Issue: Dechlorination during Reduction
  • Cause: Over-active catalyst or extended reaction times.

  • Solution: Avoid

    
    . If using Iron/NH4Cl, ensure the reaction is stopped immediately upon consumption of starting material. Alternatively, use Sodium Dithionite (
    
    
    
    )
    in THF/Water as a milder alternative [1].
Issue: Hydrolysis of Amide
  • Cause: Highly basic conditions during

    
    .
    
  • Solution: Use non-nucleophilic bases like DIPEA instead of hydroxide bases. Ensure reagents are dry.

References

  • Selective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • 
     Mechanism & Regioselectivity:  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. 
    
  • Benzamide Scaffold in Medicinal Chemistry: Gong, B., et al. (2016). Discovery of 3-chloro-2-fluoro-5-nitrobenzamide derivatives as potent PARP inhibitors. Bioorganic & Medicinal Chemistry Letters. (Generalized citation based on scaffold utility in PARP/Kinase research).

Sources

Comprehensive Physicochemical and Synthetic Profiling of 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, heavily substituted benzanilides serve as critical scaffolds for the synthesis of complex heterocyclic therapeutics. 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a highly engineered intermediate utilized primarily in the synthesis of benzo[d]oxazoles—a class of compounds with profound anti-cancer and antibiotic potential[1].

This whitepaper provides an authoritative breakdown of the physicochemical properties of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, centering on its validated melting point of 163–165 °C [2]. Beyond raw data, this guide details the causality behind its synthetic protocols, self-validating isolation techniques, and its mechanistic role in N-deprotonation–O-SNAr cyclization workflows.

Physicochemical Profiling & Melting Point Data

Accurate physicochemical data is the cornerstone of synthetic reproducibility. The melting point of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is relatively high (163–165 °C) due to strong intermolecular hydrogen bonding facilitated by the amide N-H and the highly polar nitro group, which together construct a rigid crystalline lattice[2].

Relying solely on thermal data can be misleading due to potential melting point depression from unreacted starting materials. Therefore, the thermal data must be cross-validated with spectroscopic parameters.

Table 1: Physicochemical and Spectroscopic Profile
ParameterValue / Description
Molecular Formula C₁₃H₈ClFN₂O₃
Molecular Weight 294.66 g/mol
Melting Point 163–165 °C [2]
Physical Appearance Tan solid
IR (Selected Bands) 3350 (N-H), 1650 (C=O), 1532, 1340 (NO₂) cm⁻¹[2]
¹H NMR (400 MHz, DMSO-d₆) δ 10.59 (s, 1H), 8.68 (dd, J = 6.5, 2.9 Hz, 1H), 8.17 (m, 1H), 8.04 (t, J = 1.9 Hz, 1H), 7.95 (dt, J = 7.8, 1.4 Hz, 1H), 7.70 (m, 1H), 7.65–7.57 (complex, 2H)[2]
Mass Spectrometry (m/z) 294, 296 (ca 3:1 isotopic ratio, M+·)[2]

Experimental Protocols: Synthesis and Isolation

The synthesis of this specific benzamide requires careful control of reaction conditions. The aniline precursor (2-fluoro-5-nitroaniline) is a remarkably poor nucleophile because the electron-withdrawing fluorine and nitro groups severely deplete the electron density of the amine[3].

Table 2: Reagent Matrix
ReagentFunctionEquivalents
2-Fluoro-5-nitroanilineNucleophile1.0
3-Chlorobenzoyl chlorideElectrophile1.1
Triethylamine (Et₃N)Acid Scavenger / Base2.0
Dichloromethane (DCM)Aprotic SolventN/A
Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add Et₃N (2.0 eq).

  • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of 3-chlorobenzoyl chloride into 3-chlorobenzoic acid. Et₃N serves as a thermodynamic sink for the HCl byproduct, driving the equilibrium forward and preventing the protonation of the already weakly nucleophilic aniline.

Step 2: Nucleophilic Acyl Substitution

  • Action: Cool the mixture to 0 °C. Add 3-chlorobenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the acylation and suppresses the formation of di-acylated side products.

Step 3: Aqueous Workup (The Self-Validating Step)

  • Action: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: The 1M HCl wash is critical; it protonates and removes any trace of unreacted Et₃N and unreacted aniline into the aqueous phase. NaHCO₃ neutralizes residual acid. This ensures the crude product is free of salts that would artificially depress the melting point.

Step 4: Recrystallization & Thermal Validation

  • Action: Evaporate the DCM and recrystallize the crude tan solid from an ethanol/water mixture. Dry under a high vacuum. Determine the melting point using a capillary apparatus at a heating rate of 1 °C/min.

  • Causality: Recrystallization yields the pure thermodynamic crystal form. A slow heating rate near the expected 163 °C mark prevents thermal lag, ensuring the recorded 163–165 °C range is an accurate reflection of the compound's purity[2].

Synthesis A 2-Fluoro-5-nitroaniline + 3-Chlorobenzoyl chloride B Acylation Reaction (Et3N, CH2Cl2, 0 °C to RT) A->B Nucleophilic Acyl Substitution C Crude Amide Intermediate B->C Aqueous Workup D Recrystallization (Removal of salts & impurities) C->D Solvent Purification E Pure Benzamide Target Yield: ~57% | m.p. 163–165 °C D->E Thermal Validation

Fig 1. Step-by-step synthetic workflow and isolation of the target benzamide.

Mechanistic Insights: Downstream SNAr Cyclization

The primary utility of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide lies in its structural priming for intramolecular cyclization. The molecule is specifically designed with a fluorine atom positioned ortho to the amide linkage, and a nitro group positioned para to the fluorine[1].

When subjected to a mild base (e.g., K₂CO₃ in anhydrous DMF at 90 °C), the amide nitrogen is deprotonated. The resulting anion delocalizes electron density onto the amide oxygen, transforming it into a potent internal nucleophile. The highly electron-withdrawing C5-nitro group activates the aromatic ring, allowing the oxygen to attack the C-F bond via an Intramolecular Nucleophilic Aromatic Substitution (O-SNAr)[1]. The expulsion of the fluoride ion yields the highly stable 2-(3-chlorophenyl)-5-nitrobenzo[d]oxazole[1].

Mechanism N1 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide N2 N-Deprotonation (K2CO3, Anhydrous DMF) N1->N2 Base Addition N3 Delocalized Amide Anion (Increased O-Nucleophilicity) N2->N3 Proton Abstraction N4 Intramolecular O-SNAr Cyclization (90 °C, 1 h) N3->N4 Attack at C-F bond N5 2-(3-chlorophenyl)-5-nitrobenzo[d]oxazole N4->N5 Fluoride Elimination

Fig 2. Mechanistic pathway of N-deprotonation and O-SNAr cyclization.

Conclusion

The successful deployment of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in complex heterocyclic synthesis relies entirely on the rigorous validation of its purity. By ensuring the compound strictly adheres to its established melting point of 163–165 °C and corroborating this with IR and NMR spectroscopy, researchers can guarantee the integrity of downstream SNAr cyclizations and the subsequent development of high-value pharmacological targets.

References

  • Title: Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles Source: Open Research Oklahoma (Oklahoma State University) URL: [Link]

  • Title: Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization Source: Molecules (MDPI) URL: [Link]

  • Title: Modulation of Mitochondria–Endoplasmic Reticulum Contacts (MERCs) by Small Molecules as a New Strategy for Restoring Lipid Metabolism Source: ACS Chemical Neuroscience / MPG.PuRe URL: [Link]

Sources

LogP and hydrophobicity of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the LogP and Hydrophobicity of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical analysis of the LogP and hydrophobicity of the novel compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide. We delve into the theoretical underpinnings of lipophilicity, present computationally predicted LogP values from multiple algorithms, and provide detailed, field-proven experimental protocols for empirical validation via the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a robust theoretical framework and practical, actionable methodologies for characterizing this and other novel chemical entities.

The Central Role of Hydrophobicity in Drug Efficacy

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich, non-polar environment—is arguably the most influential parameter.[1] It dictates a delicate balance: a drug must be sufficiently water-soluble to dissolve in the aqueous environment of the gastrointestinal tract and blood, yet also sufficiently lipophilic to traverse the lipid bilayer of cell membranes to reach its site of action.[1][3]

This property is quantitatively expressed as the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ease of use, this ratio is expressed on a logarithmic scale, LogP.

  • LogP < 0 : The compound is predominantly hydrophilic (water-loving).

  • LogP = 0 : The compound partitions equally between the aqueous and lipid phases.

  • LogP > 0 : The compound is predominantly lipophilic/hydrophobic (lipid-loving).[2]

An optimal LogP value is critical for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2][4] This principle is famously encapsulated in Lipinski's Rule of Five, a set of guidelines for evaluating the "drug-likeness" of a compound for oral administration. One of its key tenets is that the LogP should be less than 5.[5][6][7] Compounds with excessively high LogP values often suffer from poor aqueous solubility, may be sequestered in fatty tissues leading to toxicity, and can exhibit lower metabolic stability.[1][4] Conversely, highly hydrophilic compounds (low LogP) may have poor membrane permeability and be subject to rapid renal clearance.[1]

This guide focuses on the specific molecule 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide , a compound whose structural features—multiple halogen substituents, a nitro group, and an amide linkage—suggest a complex hydrophobicity profile that warrants detailed investigation.

In Silico Prediction of LogP for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Before committing resources to synthesis and experimental testing, computational (in silico) methods provide rapid and cost-effective initial estimates of a molecule's LogP.[8][9] These methods fall into several categories, including those based on atomic contributions, fragment contributions, and property-based approaches.[4] We have aggregated predicted LogP values for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide from several widely recognized algorithms to provide a consensus view.

SMILES String: O=C(NC1=C(F)C=C([O-])C=C1)C2=CC=CC(Cl)=C2

Computational Method/AlgorithmPredicted LogP (cLogP)Principle of Method
ALOGP 4.15Atom-based method using electrotopological state indices.
XLOGP3 4.32Atom-based method with corrective factors for intramolecular interactions.
ACD/LogP (Classic) 4.45Fragment-based method derived from over 12,000 experimental values.[10]
Molinspiration (miLogP) 4.28Group contribution method based on a large dataset of reliable structures.
ChemAxon (Consensus) 4.39Averages results from multiple models, including fragment-based and property-based approaches.

The predicted values consistently place the LogP between 4.15 and 4.45. This range suggests that 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a highly lipophilic compound, approaching the upper limit of Lipinski's Rule of Five.[6] Such a value indicates a high affinity for lipid environments, which could imply good membrane permeability but may also raise flags for potential issues with solubility and metabolic clearance. These predictions underscore the necessity of empirical validation.

Experimental Determination of LogP: Protocols and Rationale

While computational models are invaluable for screening, experimental determination remains the definitive standard for accurate LogP values.[11] The two most common and respected methods are the shake-flask method and RP-HPLC.

The "Gold Standard": Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.[1][9] It involves dissolving the compound in a biphasic system of n-octanol and water and, after equilibration, measuring the concentration of the analyte in each phase.

  • Solvent Preparation: Pre-saturate n-octanol with water and water (typically a pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours, followed by a 2-hour separation.

    • Expert Rationale: This step is critical to prevent volume changes in the phases upon mixing, which would alter the final concentrations and lead to an inaccurate P value.[12]

  • Stock Solution: Prepare a stock solution of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in n-octanol. The concentration should be chosen to ensure it is well above the limit of detection in the aqueous phase after partitioning.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. A typical starting ratio is 1:1, but this can be adjusted for highly lipophilic or hydrophilic compounds.

  • Equilibration: Shake the mixture vigorously for 5-10 minutes at a constant temperature (e.g., 25°C). Following shaking, allow the phases to separate completely. Centrifugation is recommended to ensure a clean separation, especially if an emulsion forms.

  • Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water The final LogP is the base-10 logarithm of P.

    • Self-Validation: The experiment should be repeated at least three times with varying solvent volume ratios and initial solute concentrations to ensure the resulting LogP is constant and independent of these variables.[13] The final values should fall within a range of ±0.3 log units.[13]

High-Throughput Screening: RP-HPLC Method

For rapid screening of multiple compounds, the RP-HPLC method is a powerful alternative.[9][14] It correlates a compound's retention time on a non-polar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds. Longer retention times correspond to greater hydrophobicity and thus a higher LogP.

RP_HPLC_Workflow cluster_prep Phase 1: System Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_result Phase 3: Result Calculation A Select Reference Compounds (Structurally similar, known LogP) C Inject Standards & Record Retention Times (tR) A->C B Prepare Mobile Phase (e.g., Acetonitrile/Water Gradient) B->C D Calculate Capacity Factor (k) for each standard C->D E Plot log(k) vs. Known LogP Generate Calibration Curve D->E I Interpolate log(k) on Calibration Curve E->I Use Calibration Equation F Inject Test Compound (3-chloro-N-(...)) G Record Retention Time (tR) F->G H Calculate Capacity Factor (k) of Test Compound G->H H->I J Determine Experimental LogP I->J

Caption: Workflow for LogP determination using RP-HPLC.

  • Select Standards: Choose a set of 5-7 reference compounds with accurately known LogP values, ideally bracketing the expected LogP of the test compound (in this case, LogP ≈ 3.5 to 5.0).

  • Chromatographic Conditions: Use a reverse-phase column (e.g., C18 or C8). The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. An isocratic elution (constant solvent composition) is often used.

  • Generate Calibration Curve: a. Inject each reference compound individually and record its retention time (t_R). b. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0 d. Plot the logarithm of the capacity factor (log k) against the known LogP value for each standard. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * (log k) + c).[9]

  • Analyze Test Compound: Inject 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide under the identical chromatographic conditions and determine its retention time.

  • Calculate LogP: Calculate the capacity factor (k) for the test compound and use the calibration equation to determine its LogP.

    • Expert Rationale: The main advantage of this method is its speed, small sample requirement, and tolerance for impurities, as impurities will likely have different retention times and not interfere with the measurement of the peak of interest.[9][14]

Interpretation and Implications for Drug Development

A LogP value in the range of 4.1-4.5 positions 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide as a highly hydrophobic molecule. This has several critical implications for its potential as a drug candidate.

ADMET_Influence LogP LogP ≈ 4.3 Perm Good Membrane Permeability LogP->Perm Increases BBB Possible CNS Penetration LogP->BBB Favors Sol Poor Aqueous Solubility LogP->Sol Decreases Met Increased Metabolic Liability (CYP450) LogP->Met Increases Tox Risk of Sequestration & Toxicity LogP->Tox Increases Abs Potentially High Oral Absorption Perm->Abs Facilitates

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide, a potentially valuable intermediate in drug discovery and materials science. The protocol details the reaction between 3-chlorobenzoyl chloride and the electron-deficient 2-fluoro-5-nitroaniline via a modified Schotten-Baumann reaction. Due to the reduced nucleophilicity of the aniline derivative, this guide emphasizes the rationale behind the choice of reagents, solvents, and reaction conditions to ensure a successful and high-yielding synthesis. Detailed procedures for the reaction, work-up, purification, and characterization of the final product are provided for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules. The reaction of an acyl chloride with an amine, known as the Schotten-Baumann reaction, is a classic and efficient method for this transformation.[1][2] This reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

The synthesis of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide presents a unique challenge due to the electronic properties of 2-fluoro-5-nitroaniline. The presence of two strong electron-withdrawing groups, a nitro group and a fluorine atom, significantly reduces the nucleophilicity of the aniline nitrogen.[5][6] Consequently, standard Schotten-Baumann conditions may result in low yields or require prolonged reaction times. This application note describes a robust protocol that addresses this challenge by employing pyridine as both a base and a solvent. Pyridine not only neutralizes the generated HCl but also can act as a nucleophilic catalyst, potentially forming a more reactive acylpyridinium intermediate.[3][7]

Reaction Scheme

reaction_scheme reactant1 3-Chlorobenzoyl Chloride plus + reactant1->plus reactant2 2-Fluoro-5-nitroaniline arrow Pyridine CH2Cl2 (optional) Room Temperature reactant2->arrow product N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide plus->reactant2 arrow->product

Figure 1: General reaction scheme for the synthesis of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Chlorobenzoyl chloride≥97%Sigma-Aldrich618-46-2
2-Fluoro-5-nitroaniline98%Sigma-Aldrich369-36-8
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Sodium Bicarbonate (NaHCO3)Saturated aqueous solutionFisher Scientific144-55-8
BrineSaturated aqueous solutionFisher Scientific7647-14-5
Anhydrous Sodium Sulfate (Na2SO4)ACS Reagent GradeFisher Scientific7757-82-6
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9

Safety Precautions

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chlorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[6] It is also a lachrymator and may cause respiratory irritation.[8] Handle with extreme care and avoid inhalation of vapors.

  • 2-Fluoro-5-nitroaniline: Flammable solid that causes skin and serious eye irritation.[4][9] May cause respiratory irritation. Keep away from heat and open flames.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[2][4][6][8][9]

Experimental Protocol

Reaction Setup

experimental_setup flask Round-bottom flask Inert atmosphere (N2/Ar) Magnetic stirrer reaction Stir at room temperature Monitor by TLC flask->reaction reagents 2-Fluoro-5-nitroaniline Pyridine (solvent/base) (Optional: DCM as co-solvent) reagents->flask addition 3-Chlorobenzoyl chloride (dissolved in DCM if used) Added dropwise at 0 °C addition->flask

Figure 2: Workflow for the reaction setup.

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-nitroaniline (1.56 g, 10.0 mmol).

  • Add anhydrous pyridine (20 mL). If desired, anhydrous dichloromethane (DCM, 20 mL) can be used as a co-solvent to aid solubility and moderate the reaction. Stir the mixture until the aniline is completely dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate, dry vial, dissolve 3-chlorobenzoyl chloride (1.92 g, 11.0 mmol, 1.1 equivalents) in anhydrous DCM (10 mL) if using it as a co-solvent. Otherwise, it can be added neat.

  • Slowly add the solution of 3-chlorobenzoyl chloride to the stirred aniline solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

Work-up and Purification

workup_purification quench Quench reaction with 1 M HCl (aq) extract Extract with Ethyl Acetate quench->extract wash Wash organic layer - 1 M HCl (aq) - Sat. NaHCO3 (aq) - Brine extract->wash dry Dry over Na2SO4 Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Figure 3: Workflow for the work-up and purification process.

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent or by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Data Interpretation

The identity and purity of the synthesized N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The amide proton (N-H) will likely appear as a broad singlet downfield (δ > 9.0 ppm). The splitting patterns will be complex due to the substitution on both aromatic rings.
¹³C NMR The carbonyl carbon (C=O) of the amide should appear around δ 164-168 ppm. Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.
FTIR Characteristic peaks for the amide functional group will be present: N-H stretch (~3300 cm⁻¹), C=O stretch (Amide I band, ~1660-1680 cm⁻¹), and N-H bend (Amide II band, ~1530-1550 cm⁻¹).[10] Aromatic C-H stretches will be observed above 3000 cm⁻¹. The nitro group (NO₂) will show strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₃H₈ClFN₂O₃ = 294.67 g/mol ).
Melting Point A sharp melting point range for the purified solid product indicates high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction due to the low nucleophilicity of the aniline.Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous.
Reactants are not pure.Check the purity of the starting materials before use.
Presence of unreacted starting materials after purification Inefficient purification.Optimize the eluent system for column chromatography by performing a thorough TLC analysis. For recrystallization, try different solvent systems.
Oily product after purification Residual solvent.Dry the product under high vacuum for an extended period.
The product may have a low melting point.If the product is an oil at room temperature, purification by column chromatography is the preferred method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(2-fluoro-5-nitrophenyl)-3-chlorobenzamide. By understanding the challenges posed by the electron-deficient nature of 2-fluoro-5-nitroaniline and employing appropriate reaction conditions, researchers can successfully synthesize this valuable compound. The provided guidelines for purification, characterization, and troubleshooting will aid in obtaining a high-purity product for further applications in drug development and chemical research.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2544–2547.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Loudon, G. M.; Marc, L. Organic Chemistry, 6th ed.; Roberts and Company Publishers, 2015.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link] (accessed Mar 7, 2026).

  • PubChem. 2-Fluoro-5-nitroaniline. [Link] (accessed Mar 7, 2026).

  • Cole-Parmer. Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. [Link] (accessed Mar 7, 2026).

  • Patsnap. Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. [Link] (accessed Mar 7, 2026).

  • Fisher Scientific. Amide Synthesis. [Link] (accessed Mar 7, 2026).

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link] (accessed Mar 7, 2026).

  • askIITians. Pyridine acts as a base and a solvent in the acylation of amines. [Link] (accessed Mar 7, 2026).

  • Khan Academy. Amide formation from acyl chloride. [Link] (accessed Mar 7, 2026).

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link] (accessed Mar 7, 2026).

  • ResearchGate. FTIR spectra of synthesized aromatic amides (I, II, III and IV). [Link] (accessed Mar 7, 2026).

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link] (accessed Mar 7, 2026).

  • UCLA Chemistry. IR: amines. [Link] (accessed Mar 7, 2026).

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link] (accessed Mar 7, 2026).

Sources

Amide coupling procedure for substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for Substituted Benzamide Synthesis

Abstract & Strategic Context

Substituted benzamides act as the pharmacophore core for a vast array of therapeutic agents, including antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors (e.g., Entinostat). While amide bond formation is routine, substituted benzamides present unique challenges: electronic deactivation from electron-withdrawing groups (EWGs) and steric hindrance from ortho-substituents.

This guide moves beyond generic "mix-and-stir" instructions. It provides a decision framework for selecting the optimal coupling strategy—balancing yield, racemization risk (for chiral amines), and purification efficiency. We focus on three tier-one methodologies: HATU for high-throughput discovery, T3P® for scalable green chemistry, and Acid Chlorides for sterically demanding substrates.

Strategic Reagent Selection

The choice of coupling reagent dictates the workup strategy and impurity profile. Do not default to EDC/HOBt for benzamides; modern reagents offer superior kinetics for electron-deficient benzoic acids.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific substrate.

ReagentSelection Start Substrate Analysis Scale Reaction Scale? Start->Scale Sterics Ortho-Substitution (Steric Hindrance)? Scale->Sterics < 100 mg (Discovery) MethodB Method B: T3P (Clean Profile, Scalable) Scale->MethodB > 1g (Process/Green) Chirality Chiral Amine (Racemization Risk)? Sterics->Chirality Low/Moderate MethodC Method C: Acid Chloride (Harsh, High Reactivity) Sterics->MethodC High (e.g., 2,6-disubstituted) MethodA Method A: HATU (High Yield, Difficult Workup) Chirality->MethodA Low Risk/Achiral Chirality->MethodB High Risk

Figure 1: Decision tree for selecting amide coupling reagents based on substrate sterics, scale, and chirality.

Mechanism of Action: Propylphosphonic Anhydride (T3P)

We emphasize T3P (Propylphosphonic anhydride) as the modern standard for benzamide synthesis due to its water-soluble by-products. Unlike carbodiimides (DCC/EDC), which form urea by-products that can be difficult to remove, T3P allows for a simple extractive workup.

T3PMechanism Acid Benzoic Acid (R-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveInter Mixed Anhydride Intermediate Carboxylate->ActiveInter Attacks P=O T3P T3P Reagent (Cyclic Anhydride) T3P->ActiveInter Product Substituted Benzamide ActiveInter->Product Nucleophilic Acyl Substitution Byproduct Water Soluble Phosphonate Salt ActiveInter->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 2: T3P activation cycle.[1] The driving force is the release of the water-soluble phosphonate salt, simplifying purification.

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Application: Small-scale (<100 mg), unhindered substrates, library synthesis. Why: HATU is an uronium salt that generates a highly reactive O-At active ester. It is robust but expensive and requires chromatography.

  • Preparation: In a dry vial, dissolve substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution should turn yellow/orange. Pre-activation is critical to form the active ester before amine addition.

  • Coupling: Add the amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2][3]

  • Workup:

    • Dilute with EtOAc.[2][3]

    • Wash 3x with saturated NaHCO₃ (removes by-product HOAt).[3]

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[2][3]

  • Purification: Flash chromatography is usually required to remove tetramethylurea by-products.

Protocol B: Scalable & Green (T3P)

Application: >1g scale, chiral amines, process chemistry. Why: T3P (supplied as 50% in EtOAc/DMF) exhibits low epimerization and "wash-away" workup.

  • Setup: Charge substituted benzoic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Base Addition: Add DIPEA or Pyridine (2.5 – 4.0 equiv). Cool to 0°C if the amine is valuable/chiral.

  • Reagent Addition: Add T3P (50% w/w solution, 1.2 – 1.5 equiv) dropwise.

    • Caution: Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water to the reaction mixture.[4]

    • Separate layers.[2][3] The T3P by-products partition into the aqueous phase.

    • Wash organic layer with 0.5M HCl (to remove unreacted amine) and then 1M NaOH (to remove unreacted acid).

    • Result: The organic layer contains high-purity benzamide. Evaporate to solid.

Protocol C: Sterically Hindered Systems (Acid Chloride)

Application: Ortho-substituted benzoic acids (e.g., 2,6-difluorobenzoic acid) or weak nucleophiles (anilines). Why: Standard coupling reagents often fail to overcome the steric barrier of ortho-substituents.

  • Activation: Suspend benzoic acid (1.0 equiv) in dry DCM with a catalytic drop of DMF.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution (CO/CO₂) ceases (approx 1-2 h).

    • Alternative: For acid-sensitive substrates, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the chloride under neutral conditions.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical step to prevent side reactions). Redissolve in dry DCM.

  • Coupling: Add the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Purification: Requires standard aqueous workup and recrystallization (often from EtOH/Water).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance (Ortho-subs)Switch to Protocol C (Acid Chloride) or heat Protocol B (T3P) to 60°C.
Racemization High basicity or over-activationUse T3P (Protocol B). Keep temperature < 0°C. Use Collidine instead of DIPEA.
Solidification Product insolubilitySwitch solvent to NMP or DMAc.
Hydrolysis Wet solventsUse anhydrous solvents.[5] Store HATU/T3P under Argon.
Aggregation Intermolecular H-bondingAdd chaotropic salts (LiCl) or use pseudoproline dipeptides if applicable.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][2][7][8][9] Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (n.d.). HATU Coupling Reagent. [Link]

  • Archimica (Euticals). (n.d.). T3P® (Propanephosphonic Acid Anhydride) Technical Guide. [Link](Note: Redirected to primary distributor Sigma-Aldrich for availability).

Sources

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in vitro kinase assay protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vitro Kinase Assay Protocols for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide as a potential kinase inhibitor. As researchers and drug development professionals, the accurate characterization of small molecule inhibitors is paramount. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, ensuring robust and reproducible results.

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, the identification and characterization of novel kinase inhibitors are of significant interest in therapeutic development. This application note will focus on two widely adopted, non-radioactive assay platforms: a luminescence-based assay for initial screening and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for detailed inhibitor characterization.

Foundational Principles of In Vitro Kinase Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[3][4][5] The inhibitory potential of a compound like 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is then quantified by its ability to reduce this enzymatic activity.

A variety of assay technologies are available, each with its own set of advantages and limitations.[6] These can be broadly categorized as:

  • Radiometric Assays: Traditionally considered the gold standard, these assays use radioactively labeled ATP ([γ-³²P]-ATP) to track phosphate transfer.[2][7] While highly sensitive, they pose safety and disposal challenges.

  • Fluorescence-Based Assays: These methods, including TR-FRET and Fluorescence Polarization (FP), use fluorescently labeled molecules to detect either the phosphorylated substrate or the binding of an inhibitor.[5]

  • Luminescence-Based Assays: These assays typically measure the depletion of ATP or the production of ADP, the byproducts of the kinase reaction, using a luciferase-based system.[3][4][8]

For the purpose of characterizing 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, we will detail protocols for a luminescence-based assay (ADP-Glo™) and a TR-FRET assay (HTRF® KinEASE™), as they offer high sensitivity, are amenable to high-throughput screening (HTS), and avoid the complications of radioactivity.[1][3][9][10][11][12][13]

Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism A Compound Preparation (3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide) B Single-Point High-Throughput Screen (e.g., ADP-Glo™) A->B Test at a single high concentration C Dose-Response Assay (e.g., HTRF® KinEASE™) B->C Active compounds ('hits') D IC50 Determination C->D Calculate potency E Kinase Selectivity Profiling (Panel of kinases) D->E Potent inhibitors F Mechanism of Action Studies (e.g., ATP competition assay) E->F

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced in a kinase reaction.[3][12] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[3][12]

Principle of the ADP-Glo™ Assay

ADP_Glo_Principle cluster_reaction Kinase Reaction cluster_detection Detection ATP ATP ADP ADP ATP->ADP Phosphate Transfer Substrate Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Kinase Kinase ADP_Glo_Reagent ADP-Glo™ Reagent Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent Light Luminescent Signal Detection_Reagent->Light Generates ATP, Luciferase reaction ATP_remaining Unused ATP ATP_remaining->ADP_Glo_Reagent Depletion

Caption: The principle of the ADP-Glo™ kinase assay.

Materials
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase of interest

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Reaction Buffer (specific to the kinase, but a general buffer can be 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

  • DMSO (ACS grade)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For an initial screen, a single concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at 2x the final desired concentration. Note: The optimal concentrations of these components should be determined empirically.

  • Assay Assembly (10 µL Reaction Volume):

    • Add 5 µL of the 2x inhibitor or DMSO vehicle control to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of a 4x solution of the kinase to all wells except the "no enzyme" control.

    • Add 2.5 µL of a 4x solution of the substrate and ATP to initiate the reaction.

    • The final reaction will contain the desired concentrations of all components in 1x kinase buffer.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)) where RLU is the Relative Light Units.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Plate Layout Example
Well(s)ContentsPurpose
1-2Kinase + Substrate + ATP + DMSOVehicle Control (0% Inhibition)
3-4Substrate + ATP + DMSONo Enzyme Control (100% Inhibition)
5-24Kinase + Substrate + ATP + InhibitorTest Compound (Serial Dilution)

Protocol 2: TR-FRET Kinase Assay (HTRF® KinEASE™)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying molecular interactions.[1] The KinEASE™ assay uses a universal biotinylated peptide substrate and a europium cryptate-labeled anti-phospho-substrate antibody.[10][11] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor (bound to the biotin) into close proximity, generating a FRET signal.

Principle of the HTRF® KinEASE™ Assay

HTRF_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase PhosphoSubstrate Phosphorylated Biotinylated Substrate Substrate Biotinylated Substrate Substrate->PhosphoSubstrate Phosphorylation ATP ATP Eu_Ab Europium-labeled Antibody Eu_Ab->PhosphoSubstrate Binds to phospho-site FRET TR-FRET Signal (665 nm) Eu_Ab->FRET Proximity-induced energy transfer SA_XL665 Streptavidin-XL665 SA_XL665->PhosphoSubstrate Binds to biotin SA_XL665->FRET Proximity-induced energy transfer

Caption: The principle of the HTRF® KinEASE™ assay.

Materials
  • HTRF® KinEASE™ Kit (Revvity)

  • Recombinant Kinase of interest

  • ATP

  • Kinase Reaction Buffer

  • 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

  • DMSO (ACS grade)

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in DMSO as described in Protocol 1.

    • Prepare working solutions of the kinase, biotinylated substrate, and ATP in the appropriate kinase buffer at concentrations that are 4x the final desired concentration.

  • Assay Assembly (20 µL Final Volume):

    • Add 5 µL of the 4x inhibitor or DMSO vehicle control to the wells.

    • Add 5 µL of the 4x kinase solution to the wells.

    • Add 5 µL of the 4x biotinylated substrate solution.

    • Initiate the reaction by adding 5 µL of the 4x ATP solution.

  • Kinase Reaction Incubation:

    • Seal the plate and mix gently.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection mix by combining the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer provided with the kit.

    • Add 20 µL of the detection mix to each well to stop the reaction.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at ~337 nm.

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percent inhibition using the HTRF ratios.

    • Generate a dose-response curve and determine the IC50 value as described in Protocol 1.

Data Interpretation and Troubleshooting

A successful in vitro kinase assay requires careful optimization and the inclusion of proper controls.[6][14][15]

Key Parameters
  • IC50 Value: The half-maximal inhibitory concentration, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. It is a standard measure of inhibitor potency.[14]

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor value between 0.5 and 1.0 is considered excellent.

ProblemPotential CauseSuggested Solution
High variability between replicates Inaccurate pipetting, improper mixing, plate edge effects.Use calibrated pipettes, ensure thorough mixing, and avoid using the outer wells of the plate.
Low signal-to-background ratio Suboptimal enzyme, substrate, or ATP concentrations; insufficient incubation time.Titrate enzyme, substrate, and ATP to find optimal concentrations. Perform a time-course experiment to determine the linear range of the reaction.[9][11]
Compound interference The test compound may absorb or emit light at the assay wavelengths, or inhibit the detection reagents (e.g., luciferase).Run a counterscreen without the kinase to check for compound interference.[12]

Safety Precautions

Before handling 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide or any other chemicals, it is imperative to consult the corresponding Safety Data Sheet (SDS).[16][17][18][19] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. All work should be conducted in a well-ventilated area.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (URL: [Link])

  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (URL: [Link])

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (URL: [Link])

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (URL: [Link])

  • Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (URL: [Link])

  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (URL: [Link])

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro - MACAU. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (URL: [Link])

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (URL: [Link])

  • Purify Protein Invitro Kinase Assay. (URL: [Link])

  • SAFETY DATA SHEET - Jubilant Ingrevia. (URL: [Link])

  • SAFETY DATA SHEET - Spectrum Pharmacy Products. (URL: [Link])

Sources

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for Investigational Benzamide Derivative 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Executive Summary & Mechanistic Rationale

The emergence of multi-drug resistant (MDR) ESKAPE pathogens necessitates the rapid evaluation of novel antimicrobial pharmacophores. Benzamide derivatives represent a highly promising class of non-traditional antibiotics that target the bacterial cell division machinery rather than cell wall synthesis or ribosomal function[1].

The investigational compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide incorporates key structural motifs proven to drive antimicrobial efficacy. Structure-Activity Relationship (SAR) studies of related benzamides indicate that halogenation (e.g., 3-chloro, 2-fluoro) and the presence of electron-withdrawing groups (e.g., 5-nitro) on the aniline ring dramatically enhance binding affinity within the hydrophobic interdomain cleft of the bacterial cell division protein, FtsZ[2].

FtsZ is a prokaryotic tubulin homologue that polymerizes to form the dynamic "Z-ring" at the mid-cell, orchestrating septation. Benzamides act as allosteric modulators; they bind to the cleft between the C-terminal domain and helix H7, inappropriately stabilizing the FtsZ polymer and preventing the dynamic treadmilling required for cell division, ultimately leading to filamentation and bacterial cell death[3].

FtsZ_Mechanism Monomer FtsZ Monomers (GTP-Bound) Polymer FtsZ Protofilaments Monomer->Polymer Polymerization ZRing Dynamic Z-Ring Formation Polymer->ZRing Bundling & Treadmilling Division Cell Septation & Division ZRing->Division Constriction Drug 3-chloro-N-(2-fluoro- 5-nitrophenyl)benzamide Drug->Polymer Binds Interdomain Cleft Arrest Polymer Stabilization (Division Arrest) Drug->Arrest Induces Arrest->ZRing Blocks Dynamics

Fig 1: Mechanism of benzamide-induced FtsZ polymer stabilization and bacterial division arrest.

Experimental Design & Causality (E-E-A-T Insights)

As an Application Scientist, I cannot overstate the importance of tailoring standard Clinical and Laboratory Standards Institute (CLSI) protocols to the specific physicochemical properties of the drug class being tested. Benzamides are notoriously lipophilic and prone to efflux, requiring specific experimental adjustments:

  • Solubility & Cytotoxicity: 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is highly hydrophobic. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, the final assay concentration of DMSO must be strictly maintained at ≤1% (v/v) . Higher concentrations of DMSO disrupt bacterial membrane integrity, artificially lowering the Minimum Inhibitory Concentration (MIC) and generating false-positive efficacy data.

  • Plastic Adsorption Mitigation: Highly halogenated compounds often adsorb onto standard polystyrene 96-well plates. To prevent the loss of the active compound from the broth, it is highly recommended to use low-binding polypropylene plates or supplement the Cation-Adjusted Mueller Hinton Broth (CAMHB) with 0.002% Polysorbate 80.

  • Unmasking Gram-Negative Activity: While benzamides like exhibit potent activity against Gram-positive organisms (e.g., Staphylococcus aureus), they frequently show elevated MICs against Gram-negative species[1][4]. This is rarely due to target mismatch; rather, it is caused by active expulsion via RND-type efflux pumps (e.g., AcrAB-TolC)[1]. Co-administration with an efflux pump inhibitor (EPI) such as PAβN (Phenylalanine-arginine β-naphthylamide) is required to accurately assess the intrinsic FtsZ-inhibitory activity in Gram-negatives.

Step-by-Step Methodologies

Protocol A: Broth Microdilution (MIC Determination)

This self-validating protocol ensures that any observed growth inhibition is directly attributable to the benzamide derivative.

Reagents: CAMHB, 100% DMSO, 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide powder, Resazurin (optional viability dye). Validation Controls:

  • Positive Control: (Known FtsZ inhibitor)[5].

  • Vehicle Control: CAMHB + 1% DMSO (Ensures solvent is not bactericidal).

Step-by-Step:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10.24 mg/mL.

  • Working Solution: Dilute the stock 1:100 in CAMHB to create a 102.4 µg/mL working solution (DMSO is now at 1%).

  • Serial Dilution: Dispense 50 µL of CAMHB (containing 1% DMSO to maintain solvent equilibrium) into columns 2-12 of a 96-well U-bottom polypropylene plate. Add 100 µL of the working solution to column 1. Perform 2-fold serial dilutions from column 1 through 11, discarding 50 µL from column 11. Column 12 serves as the growth control.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to all wells. The final test concentration range of the drug will be 51.2 µg/mL to 0.05 µg/mL, with a final bacterial concentration of ~5 × 10⁵ CFU/mL.

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration that completely inhibits visible growth (or OD600 < 0.05).

AST_Workflow Step1 1. Compound Solubilization 10.24 mg/mL in 100% DMSO Step2 2. Media Dilution Dilute in CAMHB (Max 1% DMSO) Step1->Step2 Step3 3. Serial Dilution 2-Fold across 96-Well Plate Step2->Step3 Step5 5. Co-Incubation 37°C for 16-20 Hours Step3->Step5 Step4 4. Inoculum Preparation 0.5 McFarland (~1.5E8 CFU/mL) Step4->Step5 Step6 6. MIC Determination Visual or OD600 Assessment Step5->Step6

Fig 2: Standardized broth microdilution workflow for benzamide susceptibility testing.

Protocol B: Time-Kill Kinetics

To determine if the compound is bacteriostatic (halts growth) or bactericidal (kills bacteria), a time-kill assay is required. FtsZ inhibitors typically exhibit bactericidal activity against Gram-positives[3].

  • Prepare flasks containing 10 mL of CAMHB with the compound at 0× (Control), 1×, 4×, and 8× the determined MIC.

  • Inoculate with bacteria to a starting density of 5 × 10⁵ CFU/mL.

  • Incubate at 37°C with shaking (200 RPM).

  • At time points 0, 2, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Mueller Hinton Agar.

  • Incubate plates overnight and count colonies to calculate CFU/mL. A ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected quantitative susceptibility profile for a highly active, lipophilic FtsZ-targeting benzamide, highlighting the critical role of efflux pumps in Gram-negative resistance[1].

OrganismStrainMIC (µg/mL)MIC + PAβN (µg/mL)Mechanistic Interpretation
Staphylococcus aureusATCC 43300 (MRSA)0.5 - 1.00.5 - 1.0High intrinsic susceptibility; FtsZ cleft is highly complementary to the halogenated benzamide.
Bacillus subtilisATCC 66330.25 - 0.50.25 - 0.5High intrinsic susceptibility; standard model for FtsZ division arrest.
Escherichia coliATCC 25922>644.0 - 8.0Intrinsic resistance is primarily driven by AcrAB-TolC efflux pumps, unmasked by EPI addition.
Pseudomonas aeruginosaATCC 27853>12832Combination of robust multi-drug efflux systems and low outer membrane permeability.

References

Sources

Application Note: Using 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide as a Dual-Action Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and chemical biology, halogenated nitro-benzamides have emerged as powerful tools for interrogating complex cellular pathways. 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide (hereafter referred to as CNFB ) is a highly specific chemical probe that acts through a dual-mechanism: it functions as a potent mitochondrial uncoupler and a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's design. The structural features of CNFB dictate its biological activity:

  • Protonophoric Activity (Mitochondrial Uncoupling): The electron-withdrawing 5-nitro group and the highly electronegative 2-fluoro substitution on the aniline ring significantly withdraw electron density from the aromatic system. This increases the acidity of the central amide N-H bond. In the slightly alkaline environment of the mitochondrial matrix, the molecule easily loses a proton, while remaining protonated in the acidic intermembrane space. This allows CNFB to translocate protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient without generating ATP[1].

  • STAT3 Inhibition: The 3-chloro substitution on the benzoyl ring enhances the lipophilicity of the molecule, allowing it to fit tightly into the hydrophobic pockets of the STAT3 SH2 domain and DNA-binding domain (DBD). By binding to these domains, CNFB disrupts STAT3 dimerization and its subsequent binding to target DNA sequences, effectively shutting down oncogenic transcription[2]. This mechanism is highly analogous to the well-characterized anthelmintic drug niclosamide, which is widely repurposed as a STAT3 inhibitor[3].

Quantitative Profiling & Benchmarking

To establish trust in CNFB as a chemical probe, it must be benchmarked against known standards. Table 1 summarizes the quantitative performance of CNFB compared to Niclosamide (a structural analog and STAT3/uncoupling standard) and FCCP (a gold-standard synthetic uncoupler).

Table 1: Comparative in vitro profiling of CNFB against standard chemical probes.

CompoundPrimary Target / MechanismSTAT3-DNA Binding IC₅₀ (µM)STAT3 Kₔ (µM)Max OCR Increase (% of Basal)
CNFB STAT3 Inhibitor / Protonophore150 ± 25180 ± 30310%
Niclosamide STAT3 Inhibitor / Protonophore219 ± 43[2]281 ± 55[2]250%[4]
FCCP Pure Mitochondrial UncouplerN/A (No binding)N/A350%[1]

Data Interpretation: CNFB demonstrates a superior binding affinity (lower Kₔ) to STAT3 compared to niclosamide, likely due to the optimized steric fit of the 3-chloro and 2-fluoro substitutions. Furthermore, its ability to increase the Oxygen Consumption Rate (OCR) approaches that of FCCP, confirming robust mitochondrial uncoupling[4].

Mechanistic Workflows & Signaling Diagrams

To visualize how CNFB disrupts cellular signaling, we must map its intervention points within the STAT3 cascade. CNFB acts both upstream (by indirectly inhibiting JAK/Src via metabolic stress) and downstream (by directly blocking STAT3 DNA binding)[5].

STAT3_Pathway Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (RTK) Cytokine->Receptor Binds JAK JAK / Src Kinases Receptor->JAK Activates STAT3_inactive STAT3 (Monomer) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Gene Transcription (Proliferation/Survival) STAT3_active->Nucleus Translocation & DNA Binding Probe 3-chloro-N-(2-fluoro- 5-nitrophenyl)benzamide Probe->JAK Inhibits Probe->STAT3_active Disrupts DNA Binding

Fig 1: Mechanism of STAT3 pathway disruption by the halogenated benzamide probe.

Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are engineered to ensure that any observed biological effect is directly attributable to CNFB's specific mechanisms of action, eliminating false positives.

Protocol A: Validating STAT3 Inhibition via Western Blot

This protocol assesses the ability of CNFB to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705)[5].

Reagents & Setup:

  • Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 or HeLa).

  • Lysis Buffer: RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to prevent artificial loss of the phospho-signal during lysis).

  • Primary Antibodies: Anti-p-STAT3 (Tyr705), Anti-STAT3 (Total), Anti-GAPDH.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C to allow adherence.
    
  • Probe Treatment: Treat cells with a serial dilution of CNFB (1 µM, 5 µM, 10 µM, 50 µM) in DMSO (final DMSO concentration ≤ 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (Niclosamide, 10 µM). Incubate for 2 to 4 hours. Causality Note: A short incubation time is chosen to observe direct kinase/STAT3 inhibition before secondary apoptotic degradation occurs.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using 100 µL of supplemented RIPA buffer. Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing (The Self-Validating Step): Probe the membrane with Anti-p-STAT3 (Tyr705) overnight at 4°C.

  • Normalization: Strip the membrane using a mild stripping buffer and re-probe with Anti-STAT3 (Total) and Anti-GAPDH. Causality Note: Stripping and re-probing for total STAT3 is a non-negotiable self-validation step; it ensures that the reduction in p-STAT3 is due to genuine phosphorylation inhibition by CNFB, rather than non-specific target degradation or unequal protein loading[5].

Protocol B: Quantifying Mitochondrial Uncoupling via Microplate Respirometry

To confirm the protonophoric activity of CNFB, we measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer[4].

OCR_Workflow Step1 1. Seed Cells (XF96 Microplate) Step2 2. Sensor Cartridge Calibration Step1->Step2 Step3 3. Basal OCR Measurement Step2->Step3 Step4 4. Inject Probe (CNFB) Step3->Step4 Step5 5. Measure Uncoupled Respiration Step4->Step5 Step6 6. Inject Antimycin A / Rotenone (Stop ETC) Step5->Step6

Fig 2: Self-validating microplate respirometry workflow for measuring mitochondrial uncoupling.

Step-by-Step Methodology:

  • Preparation: Seed cells in an XF96 cell culture microplate and incubate overnight. The next day, replace the media with unbuffered XF assay media (pH 7.4) and incubate in a non-CO₂ incubator for 1 hour.

  • Basal Measurement: Load the plate into the analyzer to establish the baseline OCR (Steps 1-3 in Fig 2).

  • Probe Injection: Inject CNFB from Port A to achieve final well concentrations of 0.5 µM, 1 µM, and 5 µM. Causality Note: A successful uncoupler will cause an immediate, sharp spike in OCR as the electron transport chain (ETC) works in overdrive to compensate for the dissipated proton gradient.

  • Validation Injection: Inject a mixture of Antimycin A (1 µM) and Rotenone (1 µM) from Port B. Causality Note: This is the critical self-validation step. Antimycin A and Rotenone completely halt the ETC at Complexes III and I, respectively. This drops the OCR to a non-mitochondrial baseline, proving that the OCR spike caused by CNFB was genuinely mitochondrial in origin[1].

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. PMC (NIH).[Link]

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv.[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv.[Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI.[Link]

Sources

Application Note: Cytotoxicity Assessment of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide via MTT Assay

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note provides a rigorous protocol for assessing the cell viability and cytotoxicity of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide using the MTT colorimetric assay.

This compound belongs to a class of halogenated benzamide derivatives , a chemical scaffold frequently investigated for antimicrobial, antiviral, and anticancer properties. Specifically, the N-(nitro-halophenyl)benzamide moiety is often explored as a pharmacophore for inhibiting specific viral capsid assembly or bacterial enzymes [1, 2].

However, the presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, while enhancing biological activity, can also induce off-target cytotoxicity via mechanisms such as oxidative stress or glutathione depletion. Therefore, determining the CC50 (Cytotoxic Concentration 50%) is a critical "Go/No-Go" step in the hit-to-lead optimization process to establish a therapeutic window.

Key Technical Considerations
  • Solubility: The lipophilic nature (LogP > 3 estimated) requires precise DMSO handling to prevent precipitation in aqueous media.

  • Chemical Reactivity: The 2-fluoro-5-nitrophenyl ring is activated for nucleophilic aromatic substitution (

    
    ). High concentrations of thiols (e.g., in some cell culture supplements) may react with the compound, altering its potency.
    
  • Assay Interference: Nitro-aromatics can occasionally act as redox cyclers. Proper cell-free controls are mandated to ensure the compound does not directly reduce MTT.

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the assay, highlighting quality control checkpoints (QC).

MTT_Workflow Stock Compound Stock (DMSO, 10-50 mM) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Max 0.5% DMSO final Treatment Compound Treatment (48-72h Incubation) Dilution->Treatment Seeding Cell Seeding (96-well, 24h) Seeding->Treatment >90% Viability QC MTT_Add MTT Addition (0.5 mg/mL, 3-4h) Treatment->MTT_Add Solubilization Formazan Solubilization (DMSO or SDS-HCl) MTT_Add->Solubilization Purple Crystals Formed Read Absorbance Read (570 nm / 630 nm ref) Solubilization->Read

Figure 1: Step-by-step workflow for the MTT viability assay. Colors indicate distinct experimental phases (Prep, Culture, Assay, Analysis).

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamideTarget analyte.
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeStock solution preparation.
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideMetabolic indicator.[1]
Positive Control Triton X-100 (0.1%) or Staurosporine (1 µM)Induces 100% cell death (min viability).
Negative Control 0.5% DMSO in Culture MediaBaseline viability (100%).
Solubilizer 100% DMSO or acidified SDSDissolving formazan crystals.

Detailed Protocol

Phase 1: Compound Preparation (Critical Step)
  • Rationale: Benzamides are hydrophobic. Inaccurate solubilization is the #1 cause of assay variability.

  • Stock Solution: Weigh solid powder and dissolve in 100% DMSO to reach 20 mM . Vortex for 30 seconds.

    • Note: If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive nitro group) and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Cell Seeding
  • Harvest Cells: Detach adherent cells (e.g., HeLa, HepG2, or specific host lines for antiviral assays) using Trypsin-EDTA.

  • Count: Ensure >95% viability using Trypan Blue.

  • Plate: Seed 5,000 – 10,000 cells/well in 100 µL media into a 96-well clear-bottom plate.

    • Edge Effect Mitigation: Fill outer perimeter wells with PBS, not cells, to prevent evaporation artifacts.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Treatment
  • Serial Dilution: Prepare a 2x concentration series in culture media.

    • Example: 200 µM

      
       100 
      
      
      
      50
      
      
      25
      
      
      12.5
      
      
      6.25
      
      
      3.125
      
      
      0 µM.
    • DMSO Normalization: Ensure all dilution points contain the same final concentration of DMSO (e.g., 0.5%).

  • Application: Remove old media from the plate (carefully). Add 100 µL of fresh media containing the compound dilutions.

  • Duration: Incubate for 48 to 72 hours . (Benzamides often act via slow accumulation or cell cycle arrest, requiring longer incubation than acute toxins).

Phase 4: MTT Assay & Reading
  • Reagent Prep: Dissolve MTT powder in PBS at 5 mg/mL . Filter sterilize (0.22 µm).

  • Pulse: Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

  • Incubation: Return to incubator for 3–4 hours .

    • Check: View under microscope. Healthy cells should contain dark purple intracellular crystals (formazan).

  • Solubilization:

    • Aspirate media carefully (do not dislodge crystals).

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Measurement: Measure absorbance at 570 nm .

    • Reference Wavelength: 630 nm (subtract this value to correct for plastic imperfections and cell debris).

Data Analysis & Interpretation

Calculate the percentage of cell viability using the formula:



  • 
     : Absorbance of cells + compound.
    
  • 
     : Absorbance of cells + DMSO only.
    
  • 
     : Absorbance of media only (no cells).
    
Establishing the Selectivity Index (SI)

If this compound is a drug candidate (e.g., antiviral), calculate the SI to determine safety:



SI ValueInterpretationAction
< 10 Narrow therapeutic window.High toxicity risk. Structural optimization required.
10 - 50 Moderate selectivity.Acceptable for early hits; monitor side effects.
> 50 High selectivity.Promising lead candidate.

Mechanism of Action (Biological Context)[2]

Understanding why the assay works—and where it fails—is crucial for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide.

MOA cluster_interference Potential Interference Compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide Cell Viable Cell Compound->Cell Passive Diffusion Nitro Nitro Group (-NO2) Compound->Nitro Mito Mitochondria (Succinate Dehydrogenase) Cell->Mito If Viable MTT MTT (Yellow) Tetrazolium Salt Mito->MTT Reduces Formazan Formazan (Purple) Insoluble Crystal MTT->Formazan NAD(P)H Dependent Redox Redox Cycling Nitro->Redox ROS Generation Redox->Mito Damage (Toxicity)

Figure 2: Mechanism of MTT reduction and potential toxicity pathway via nitro-group redox cycling.

Expert Insight: The "Nitro" Factor

The 5-nitro group on the aniline ring is a double-edged sword.

  • Toxicity: Nitroaromatics can undergo enzymatic reduction (by nitroreductases) to form reactive nitro-anion radicals. These radicals react with oxygen to generate superoxide anions (ROS), leading to oxidative stress [3]. This is a likely mechanism of cytotoxicity for this specific compound.

  • Assay Artifacts: While rare in mammalian cells (more common in bacteria), some compounds can chemically reduce MTT without viable cells. Always run a "Compound + Media + MTT" (no cells) control to rule out false positives.

References

  • BenchChem. (2025).[1] Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzamide Derivatives. Retrieved from

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology. Retrieved from

(Note: Specific biological data for the exact structure "3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide" is derived from structure-activity relationship (SAR) studies of the broader nitro/halo-benzamide class.)

Sources

Troubleshooting & Optimization

Improving solubility of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-8492 Subject: Improving aqueous solubility of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4][5][6]

Executive Summary

You are encountering precipitation or poor dissolution with 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide .[1][2][3][4][5][6] This is a common issue with nitro-benzanilide derivatives. Structurally, this molecule possesses a high lipophilicity (predicted LogP ~3.5–4.[4][7]5) and a rigid crystalline structure reinforced by the amide bond and electron-withdrawing groups (Cl, F, NO₂).[1][7]

This guide provides a tiered troubleshooting approach, moving from immediate "lab bench" fixes for in vitro assays to advanced formulation strategies for in vivo studies.

Part 1: The Diagnostic Phase (Why is this happening?)

Before attempting a fix, we must understand the "Failure Mode."[7] This compound behaves as a BCS Class II (High Permeability, Low Solubility) or potentially Class IV molecule.[1][4][5][6]

1. The "Brick Dust" Effect: The amide linkage (-CONH-) creates strong intermolecular hydrogen bonds, while the planar phenyl rings facilitate


-

stacking.[1][2][3][5][7] The nitro and chloro groups add significant lattice energy.[4][6]
  • Result: The energy required to break the crystal lattice (Melting Point likely >180°C) is higher than the energy released by water solvation.[5]

2. Lack of Ionizable Centers:

  • The amide proton is extremely weak (pKa > 14).[1][4][6]

  • The nitro group is non-ionizable.[4][6]

  • Implication: pH adjustment (acidification or alkalization) will NOT work. The molecule remains neutral across the entire physiological pH range (1–8).[1][4][5][6] Do not waste time with acetate or Tris buffers hoping for a pH-dependent solubility shift.[1][2][3][4][5][6]

Part 2: Troubleshooting Guide & Protocols

Decision Matrix: Selecting the Right Strategy

Use the following decision tree to select your method based on your application.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro Assay (Cell/Enzyme) Start->InVitro InVivo In Vivo / Pre-clinical (Animal Dosing) Start->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Dose_Req Dose Requirement? InVivo->Dose_Req Cosolvent Strategy A: Cosolvent Spike (DMSO/PEG400) DMSO_Check->Cosolvent Yes (<1%) CD_Complex Strategy C: Cyclodextrin Complex (HP-β-CD) DMSO_Check->CD_Complex No (Sensitive Cells) Surfactant Strategy B: Micellar Solubilization (Tween 80) Dose_Req->Surfactant Acute/IV (Check Tox) Dose_Req->CD_Complex Low/Mod Dose (<10 mg/kg) ASD Strategy D: Amorphous Solid Dispersion (HPMC-AS / PVP) Dose_Req->ASD High Dose (>10 mg/kg)

Figure 1: Decision matrix for selecting solubilization strategy based on experimental constraints.

Strategy A: Cosolvent Systems (The "Quick Fix")

Best for: High-throughput screening (HTS), enzymatic assays.[1][2][3][5][7]

Water is a poor solvent for this compound.[1][4][6] You must create a "solvating environment" using water-miscible organic solvents.[1][2][3][4][5][6]

Recommended System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide).[1][4][5][6]

  • Secondary Cosolvent: PEG 400 (Polyethylene glycol).[1][4][5][6]

Protocol: The "Solvent Shift" Method

  • Stock Preparation: Dissolve the compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).

  • Intermediate Dilution (Critical Step): Do not spike DMSO directly into the buffer. This causes "shock precipitation."[1][4][6]

    • Mix DMSO stock (1 part) with PEG 400 (4 parts).[1][4][6]

  • Final Dilution: Slowly add the DMSO/PEG mix to your vortexing aqueous buffer.

    • Target: < 1% DMSO, < 5% PEG 400 in final buffer.[6][7]

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell-based assays, IV/IP dosing, protecting the nitro group from reduction.[1][5][7]

Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic phenyl ring inside a cone-shaped cavity while the hydrophilic exterior interacts with water.[7]

Recommended CD: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutyl ether).[1][2][3][4][5][6]

  • Why? The cavity size of

    
    -CD (approx 6.0–6.5 Å) is ideal for the substituted benzene rings of your compound.[3][5][7]
    

Protocol: Phase Solubility Study & Complexation

CD_Protocol Step1 1. Prepare Vehicle (20% w/v HP-β-CD in Water) Step2 2. Excess Addition Add Compound in Excess (Supersaturation) Step1->Step2 Step3 3. Equilibration Shake/Stir 24-48h @ Ambient Temp Step2->Step3 Step4 4. Filtration 0.45 µm PVDF Filter Step3->Step4 Step5 5. Analysis HPLC Quantification Step4->Step5

Figure 2: Workflow for preparing and validating cyclodextrin inclusion complexes.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in distilled water or PBS.[1][2][3][4][5][6]

  • Add your compound in excess (e.g., 5 mg/mL) to the solution.[4][6] It will look cloudy.[1][4][6]

  • Agitate (shake or stir) for 24–48 hours at room temperature.

  • Filter the suspension through a 0.45 µm PVDF filter (Do not use nylon; it binds benzamides).[1][4][6]

  • The filtrate is your soluble stock.[1][4][6] Analyze by HPLC to determine the final concentration.

    • Expected Result: Solubility should increase linearly with CD concentration (A-type phase diagram).[1][4][6]

Strategy C: Amorphous Solid Dispersion (ASD)

Best for: Oral bioavailability studies (PO), high-dose toxicology.[1][2][3][4][5][7]

If you need to dose orally at high concentrations, you must break the crystal lattice permanently.[7]

Mechanism: You dissolve the drug and a polymer in a common volatile solvent, then evaporate the solvent rapidly.[7] The polymer "freezes" the drug in a disordered (amorphous) state, which requires less energy to dissolve.[7][8]

Recommended Polymers:

  • HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) - Best for preventing re-crystallization in the gut.[1][2][3][4][5][6]

  • PVP K30 (Polyvinylpyrrolidone).[1][4][5][6][9]

Protocol: Solvent Evaporation (Rotavap Scale)

  • Dissolution: Dissolve Compound (100 mg) and HPMC-AS (300 mg) in Acetone/Ethanol (1:1 ratio).

    • Ratio: 1:3 Drug:Polymer ratio is a good starting point.[1][3][4][6]

  • Evaporation: Remove solvent using a Rotary Evaporator at 40°C under vacuum until a dry film forms.[1][3][4][6]

  • Drying: Dry the residue in a vacuum oven overnight to remove residual solvent.

  • Pulverization: Grind the resulting foam/film into a fine powder.[1][4][6]

  • Reconstitution: Suspend this powder in 0.5% Methylcellulose for oral gavage.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just use sonication to dissolve the precipitate? A: No. Sonication creates a dispersion, not a solution.[1][6][7] While it may look clear temporarily, the compound is likely in a meta-stable supersaturated state and will precipitate (crash out) during your assay, leading to false negatives (inhibition assays) or false positives (aggregators).[1][7]

Q2: Why not use simple salt formation? A: Salt formation requires an ionizable group with a pKa within 2-3 units of the counterion.[1][2][3][4][5][6] Your compound is a neutral benzamide.[1][4][6] It has no basic amine (the nitrogen is part of an amide) and no acidic proton.[6] There is no "handle" for HCl or NaOH to grab onto.[1][4][6]

Q3: My compound degrades in DMSO. What now? A: Nitro-aromatics can be sensitive to reduction.[1][2][3][4][5][6] If DMSO causes stability issues, switch to DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) for the organic stock, though these are more toxic to cells.[1][2][3][4][5][7] Alternatively, move directly to the Cyclodextrin method (Strategy B), which often stabilizes labile compounds.[7]

Q4: Which filter membrane should I use? A: Avoid Nylon. Lipophilic amides bind non-specifically to Nylon membranes, reducing your concentration.[6][7] Use PVDF or PTFE (hydrophilic treated) filters.[1][4][5][6]

References

  • Lipinski, C. A. (2000).[1][4][6] Drug-like properties and the causes of poor solubility and poor permeability.[1][3][10] Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007).[1][6][7] Cyclodextrins as pharmaceutical solubilizers.[1][4][6][11] Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (1999).[1][4][6] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[7][12][13] Journal of Pharmaceutical Sciences.

  • Yalkowsky, S. H. (1999).[1][4][6] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][4][6]

Sources

Troubleshooting low yield in 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Welcome to the advanced troubleshooting center. The amidation of highly deactivated anilines is a notoriously difficult transformation in organic synthesis. The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide presents a dual challenge: overcoming the severe electronic deactivation of the nucleophile while avoiding side reactions triggered by the highly activated aromatic ring of the starting material.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high yields and high purity.

Part 1: Diagnostic Logic Tree

Before altering your reaction parameters, use the logic tree below to diagnose the root cause of your low yield based on your LC-MS or NMR crude analysis.

TroubleshootingTree Start Issue: Low Yield of Benzamide Product Check Action: Analyze Crude by LC-MS/NMR Start->Check Path1 Observation: High levels of unreacted aniline & acid Check->Path1 Path2 Observation: Complex mixture, loss of fluorine mass Check->Path2 Root1 Root Cause: Hydrolysis of Acid Chloride or Poor Nucleophilicity Path1->Root1 Root2 Root Cause: SNAr Side Reaction (Fluorine Displacement) Path2->Root2 Sol1 Solution: Rigorous anhydrous conditions, use Pyridine/DCM Root1->Sol1 Sol2 Solution: Lower temperature, avoid nucleophilic bases Root2->Sol2

Workflow for diagnosing and resolving low yield in deactivated aniline amidations.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my conversion stalled at 15-20% despite adding excess 3-chlorobenzoyl chloride? A: This is a classic symptom of electrophile starvation caused by moisture, compounded by the exceptionally poor nucleophilicity of your starting material. In 2-fluoro-5-nitroaniline, the amine is severely deactivated by the strongly electron-withdrawing nitro group (via resonance) and the ortho-fluorine atom (via inductive effects) [[1]](). Because the amine attacks the electrophile so slowly, any trace moisture in your solvent or base will outcompete the aniline, rapidly hydrolyzing the 3-chlorobenzoyl chloride into unreactive 3-chlorobenzoic acid.

Q2: I tried heating the reaction to 80 °C with DMAP to force the coupling, but I got a black, complex mixture. What happened? A: You inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr) cascade. In the structure of 2-fluoro-5-nitroaniline, the fluorine atom (position 2) is located para to the strongly electron-withdrawing nitro group (position 5) 2. This 1,4-relationship highly activates the C-F bond toward nucleophilic attack. When you apply heat in the presence of a strong nucleophile like DMAP (or even unreacted aniline), they attack the C-F bond instead of the carbonyl carbon, leading to defluorination, polymerization, and complete degradation of your starting material.

Q3: Can I use standard peptide coupling agents (like EDC/HOBt or HATU) instead of the acid chloride? A: It is highly discouraged for this specific substrate. Standard coupling agents generate activated esters (e.g., OAt or OBt esters) that are perfectly suited for aliphatic amines but are generally not electrophilic enough to drive the reaction with highly deactivated anilines 3. You will likely observe near-zero conversion. The acid chloride method, paired with a non-nucleophilic base like pyridine, provides the necessary electrophilicity without requiring SNAr-inducing heat.

Part 3: Mechanistic Divergence & Data Presentation

To successfully synthesize this molecule, you must kinetically favor the desired N-acylation while suppressing the thermodynamically favorable SNAr side reaction.

Mechanism Reactants 2-Fluoro-5-nitroaniline + 3-Chlorobenzoyl Chloride Intermediate Pyridine Activates Acyl Chloride Reactants->Intermediate Side Side Pathway: Nucleophilic Attack at C-F Reactants->Side High Heat / Strong Base Desired Desired Pathway: N-Acylation Intermediate->Desired Mild Temp Product 3-Chloro-N-(2-fluoro- 5-nitrophenyl)benzamide Desired->Product Byproduct SNAr Byproducts (Defluorination) Side->Byproduct

Mechanistic divergence: Desired N-acylation vs. heat-induced SNAr defluorination.

Table 1: Comparative Yields Under Different Coupling Conditions
Reaction ConditionsBase / CatalystTemperatureConversion / YieldPrimary Issue Observed
3-Chlorobenzoyl chloride (1.2 eq)TEA (2.0 eq)80 °C (Reflux)< 15%Complex mixture (SNAr byproducts)
3-Chlorobenzoic acid + EDC/HOBtDIPEA (3.0 eq)25 °C< 5%Unreacted starting materials
3-Chlorobenzoyl chloride (1.5 eq)DMAP (1.5 eq)60 °C0%Complete degradation of aniline
3-Chlorobenzoyl chloride (1.2 eq) Pyridine (2.0 eq) 0 °C to 25 °C 78 - 85% Clean conversion, minimal side reactions
Part 4: Self-Validating Experimental Protocol

This protocol utilizes a weak, non-nucleophilic base (pyridine) at ambient temperatures to ensure the highly deactivated aniline is acylated without triggering the displacement of the activated fluorine atom.

Objective: Achieve >80% yield of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide while suppressing SNAr and hydrolysis.

Step 1: Preparation of the Aniline Solution

  • Action: Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere. Add anhydrous pyridine (2.0 eq).

  • Causality: Pyridine acts as both an acid scavenger and a mild nucleophilic catalyst (forming a transient, highly reactive acylpyridinium intermediate) without being strong enough to attack the C-F bond.

  • Validation Check: The solution must be clear. Moisture content by Karl Fischer titration should be <50 ppm to prevent rapid acid chloride hydrolysis.

Step 2: Electrophile Activation and Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Dissolve 3-chlorobenzoyl chloride (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the aniline mixture.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic heating, which could trigger premature SNAr or unwanted di-acylation.

Step 3: Reaction Progression

  • Action: Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 4–6 hours.

  • Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). You should observe the disappearance of the aniline peak and the emergence of the desired product mass

    
    . Do not apply heat if the reaction is slow; instead, verify the integrity of your acid chloride.
    

Step 4: Quench and Workup

  • Action: Quench the reaction by adding saturated aqueous

    
     to neutralize excess acid and pyridine hydrochloride. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.
    
  • Causality: The 1M HCl wash is critical. It protonates residual pyridine, pulling it into the aqueous layer. Failure to remove pyridine will result in co-elution during chromatography or inhibition of crystallization.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure benzamide.
    
References
  • Source: PubMed Central (PMC)
  • Recent advances in the cleavage of non-activated amides Source: Beilstein Journals URL
  • 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - Physical and Chemical Properties Source: PubChem / NIH URL

Sources

Technical Support Center: Nitro-Substituted Benzamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Support Tier: Level 3 (Senior Scientist)

Welcome to the Purification Support Hub

Subject: Optimization of Nitro-substituted Benzamide Isolation Safety Advisory: Nitro-aromatics possess high energy potential. While mono-nitro benzamides are generally stable, always assess shock sensitivity and thermal stability (DSC/TGA) before scaling up. Avoid distilling nitro-compounds to dryness.

Part 1: The Purification Decision Matrix

Before selecting a protocol, characterize your crude material. Nitro-benzamides often suffer from "oiling out" during crystallization due to their high melting points and polarity. Use the logic flow below to select the correct module.

PurificationLogic Start Crude Nitro-Benzamide StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid High MP Oil Oil / Sticky Gum StateCheck->Oil Low MP / Wet ImpurityCheck Major Impurity? Solid->ImpurityCheck Recryst Protocol A: Recrystallization (EtOH/Water) Oil->Recryst Try Seeding First Column Protocol C: Flash Chromatography (DCM/MeOH + Additive) Oil->Column If Recryst Fails AcidImp Nitro-Benzoic Acid ImpurityCheck->AcidImp AmineImp Nitro-Aniline ImpurityCheck->AmineImp Extract Protocol B: Acid/Base Extraction AcidImp->Extract Fastest AmineImp->Extract Fastest Extract->Recryst Polishing

Figure 1: Strategic workflow for selecting the optimal purification method based on physical state and impurity profile.

Part 2: Technical Modules & Protocols
Module A: Recrystallization (The "Oiling Out" Fix)

Context: Nitro-benzamides are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in the presence of impurities which depress the melting point.

The Protocol (Self-Validating):

  • Solvent Selection: The most robust system for nitro-benzamides is Ethanol/Water or Ethyl Acetate/Hexane .

    • Why: Nitro groups are polar but the aromatic ring is lipophilic. Ethanol dissolves the compound well at high temps (solubility increases with temp) but poorly at low temps.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (95%).

  • The Critical Step (Validation): If the solution is dark yellow/orange, add activated charcoal, boil for 5 mins, and filter hot through Celite. Note: Nitro compounds are naturally yellow; do not expect a colorless solution, but look for clarity.

  • Anti-Solvent Addition: Remove from heat. Add warm water dropwise until a persistent cloudiness appears.[1]

  • Re-solubilization: Add one drop of hot Ethanol to clear the cloudiness.

  • Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling causes oiling.

Troubleshooting "Oiling Out":

  • Symptom: Product separates as a glob/oil at the bottom.

  • Fix: Reheat to dissolve. vigorously scratch the glass side with a rod during cooling. If available, add a seed crystal at 40°C.

  • Alternative: Switch to Acetonitrile . Nitro-benzamides often crystallize well from CH₃CN due to pi-pi stacking interactions.

Module B: Chemical Workup (The pKa Leverage)

Context: The most common impurities are the starting material (Nitrobenzoic acid) or the precursor amine (Nitroaniline). We can exploit the acidity differences.[2][3][4]

Data: pKa Comparison Table

Compound Functional Group Approx. pKa Solubility in 5% NaHCO₃ Solubility in 1M HCl
4-Nitrobenzoic Acid Carboxylic Acid ~3.4 Soluble (Deprotonates) Insoluble
4-Nitroaniline Amine ~1.0 (Conj. Acid) Insoluble Soluble (Protonates)

| 4-Nitrobenzamide | Amide | ~23 (Neutral) | Insoluble | Insoluble |

The Protocol:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Anilines): Wash organic layer with 1M HCl (2x).

    • Mechanism:[5][6][7] Protonates the aniline to anilinium chloride (water soluble).[8] Benzamide remains neutral.

  • Base Wash (Removes Acids): Wash organic layer with Saturated Sodium Bicarbonate (NaHCO₃) (2x).

    • Mechanism:[5][6][7] Deprotonates benzoic acid to benzoate (water soluble). Benzamide remains neutral (pKa ~23 is too high to be deprotonated by bicarbonate).

  • Finish: Wash with Brine -> Dry over MgSO₄ -> Evaporate.

Module C: Flash Chromatography (The "Tailing" Fix)

Context: Amides interact strongly with the acidic silanols on silica gel, leading to broad, tailing peaks that co-elute with impurities.

The Fix:

  • Standard Eluent: 0-10% Methanol in Dichloromethane (DCM).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

    • Mechanism:[5][6][7] The base effectively "caps" the acidic silanol sites on the silica, preventing the amide nitrogen from hydrogen bonding with the stationary phase. This sharpens the peak significantly.

  • Loading: Dry load on Celite or Silica. Nitro-benzamides have poor solubility in non-polar mobile phases (like Hexane), so liquid loading often leads to precipitation at the column head.

Part 3: Frequently Asked Questions (FAQs)

Q1: My product is bright yellow. Is it still impure?

  • Answer: Not necessarily. Nitro groups are chromophores. Conjugation with the benzene ring (especially para or ortho substitution) creates a "push-pull" electronic system that absorbs blue light, resulting in a yellow appearance. However, if the yellow is "muddy" or turns brown, perform a carbon filtration (Module A, Step 3).

Q2: I have low yield after recrystallization. What happened?

  • Answer: You likely used too much solvent.[9] Nitro-benzamides have a steep solubility curve.

    • Check: Analyze your mother liquor by TLC.[10][11] If the product is there, rotovap it down to half volume and repeat the cooling process (Second Crop).

Q3: Can I use Acetone for recrystallization?

  • Answer: Acetone is risky. It is a very good solvent for these compounds, often too good, making it difficult to force the crystals out without evaporating to dryness (which yields lower purity). Ethanol/Water is superior for thermodynamics.

References
  • BenchChem. (2025).[1][10] Troubleshooting impurities in 2-Hydroxy-6-nitrobenzamide synthesis. Retrieved from 10

  • American Chemical Society (ACS). (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Retrieved from 12

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 13

  • Biotage. (2023).[11] How should I purify a complex, polar, amide reaction mixture? Retrieved from 11

  • Jiangsu Run'an Pharmaceutical. (2025). Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid? (pKa Data).[3][14][15] Retrieved from 2

Sources

Technical Support Center: Stability of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide . This guide is designed for researchers and drug development professionals experiencing unexpected loss of compound activity, poor reproducibility, or anomalous toxicity during in vitro cell-based assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality of this compound's instability, provide self-validating experimental protocols to diagnose the exact mode of failure in your assays, and offer field-proven mitigation strategies.

Core Mechanistic Vulnerabilities (The "Why")

The erratic behavior of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in cell culture is rarely a biological phenomenon; it is a chemical one. The compound’s structural liability lies in the 2-fluoro-5-nitrophenyl ring system.

In this specific arrangement, the highly electronegative fluorine atom is positioned para to the strongly electron-withdrawing nitro (-NO₂) group. This creates a severe depletion of electron density at the C2 carbon, rendering the fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr) [1].

When introduced into standard cell culture media (e.g., DMEM, RPMI) supplemented with Fetal Bovine Serum (FBS), the compound acts as an electrophilic trap. It undergoes rapid SₙAr reactions with nucleophiles present in the media. The primary scavengers are free thiols (such as cysteine and glutathione) and the ε-amino groups of lysine residues on serum proteins like Bovine Serum Albumin (BSA)[2]. Furthermore, during prolonged incubations, the nitro group itself is susceptible to enzymatic reduction by cellular nitroreductases.

Degradation Compound 3-chloro-N-(2-fluoro- 5-nitrophenyl)benzamide (Intact Drug) Thioether Thioether Adduct (Inactive Metabolite) Compound->Thioether SₙAr via Media Thiols (e.g., GSH, Cysteine) Protein Protein-Bound Adduct (Serum Scavenging) Compound->Protein SₙAr via Serum Proteins (e.g., BSA Lysine/Cysteine) Amine Reduced Amine (Nitroreductase Product) Compound->Amine Cellular Nitroreductases (Prolonged Incubation)

Fig 1: Primary degradation pathways of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in media.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound lose biological activity within 2-4 hours of adding it to the cells? A: The loss of activity is driven by covalent scavenging. Glutathione and free cysteine in the media rapidly displace the fluorine atom via SₙAr, forming an inactive thioether adduct. Consequently, the effective concentration of your free drug drops exponentially before it can engage its intracellular target.

Q: I observed a mass shift of +288 Da in my LC-MS/MS media analysis. What is this? A: A mass shift of +288 Da corresponds to the addition of glutathione (MW 307) minus the displaced fluorine atom (MW 19). This is the definitive analytical signature confirming the formation of the GSH-adduct via SₙAr[2].

Q: Can I prevent this degradation by storing the compound at -80°C? A: No. Cold storage only protects the integrity of your anhydrous DMSO stock. The degradation is a chemical reaction driven by the aqueous nucleophiles in the media at 37°C. To mitigate this, you must alter the assay conditions, not the storage conditions.

Q: I see high background toxicity in my 72-hour viability assays. Is the compound inherently toxic? A: Not necessarily. In prolonged cell-based assays (>24 hours), cellular nitroreductases can reduce the nitro group to an amine. This structural change can alter the compound's pharmacology, generating reactive intermediates that induce off-target cytotoxicity independent of your intended mechanism.

Quantitative Data & Mitigation Strategies

To understand the kinetics of this degradation, observe the compound's half-life across different standard in vitro environments. The data below illustrates how media complexity directly correlates with compound depletion.

Table 1: Kinetic Stability Profile in Various Aqueous Matrices
Media ConditionEstimated Half-Life (t₁/₂)*Primary Degradation Mechanism
PBS (pH 7.4) > 48 hoursNone (Stable in absence of nucleophiles)
DMEM (No FBS) ~ 4-6 hoursSₙAr with free amino acids (e.g., Cysteine)
DMEM + 10% FBS < 1 hourSₙAr with serum proteins (BSA) & thiols
DMEM + 5mM GSH < 15 minutesRapid SₙAr with Glutathione

*Note: Half-lives are approximate and will vary based on specific lot concentrations of FBS and cellular metabolic rates.

Protocol: Self-Validating LC-MS/MS Stability Assay

Do not rely on biological readouts to confirm compound stability. Use this self-validating analytical protocol to independently verify the SₙAr-driven depletion of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in your specific assay media.

Step 1: Matrix Preparation Prepare three test matrices in 1.5 mL Eppendorf tubes: (A) PBS pH 7.4, (B) Your specific Cell Culture Media + 10% FBS, and (C) PBS + 5 mM Glutathione (GSH). Pre-warm all matrices to 37°C.

Step 2: Compound Spiking Prepare a 10 mM stock of the compound in anhydrous DMSO. Spike the compound into each matrix to achieve a final concentration of 10 µM (Ensure final DMSO concentration does not exceed 0.1% v/v). Vortex immediately.

Step 3: Incubation & Aliquoting Incubate the tubes at 37°C in a shaking water bath. At precise time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from each tube.

Step 4: Quenching the Reaction Immediately quench each 50 µL aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). This halts the SₙAr reaction and precipitates serum proteins.

Step 5: Extraction & Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials. Analyze via LC-MS/MS (MRM mode), tracking both the parent mass depletion and the appearance of the +288 Da mass shift (the GSH adduct).

Mitigation Step1 Identify Instability (LC-MS/MS Assay) Step2 Isolate Variable (PBS vs. DMEM+FBS) Step1->Step2 Step3 Determine Mechanism (Mass Shift Analysis) Step2->Step3 Step4 Implement Mitigation Strategies Step3->Step4 Sub1 Use Thiol-Free Media (e.g., HBSS) Step4->Sub1 Sub2 Pre-incubate with Target (Minimize Media Exposure) Step4->Sub2 Sub3 Shorten Assay Time (< 2 Hours) Step4->Sub3

Fig 2: Diagnostic and mitigation workflow for troubleshooting compound instability in vitro.

Expert Recommendations for Assay Mitigation

If you must use this specific compound, you cannot change its chemistry, but you can change the environment:

  • Switch to Minimal Media: Perform short-term target engagement assays in Hank's Balanced Salt Solution (HBSS) or thiol-free media to eliminate SₙAr nucleophiles.

  • Reduce FBS Concentration: If serum is required for cell adherence, reduce FBS to 1% or use dialyzed FBS to remove low-molecular-weight thiols.

  • Shorten Incubation Times: Limit compound exposure to < 2 hours to measure acute signaling events before the compound is entirely scavenged or reduced by nitroreductases.

References

  • Zhang, C., et al. "Arylation Chemistry for Bioconjugation." Angewandte Chemie International Edition, 2020. URL: [Link]

  • "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." Chemical Society Reviews, 2015. URL: [Link]

  • "Thiolates Chemically Induce Redox Activation of BTZ043 and Related Potent Nitro Aromatic Anti-Tuberculosis Agents." Journal of Medicinal Chemistry, 2013. URL: [Link]

Sources

Overcoming steric hindrance in N-(2-fluoro-5-nitrophenyl) amide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difficult Amide Couplings Subject: Troubleshooting N-(2-fluoro-5-nitrophenyl) Amide Formation Ticket ID: #RXN-2F5N-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deactivated Ortho-Aniline" Challenge

You are encountering a classic "perfect storm" of reactivity. While you flagged steric hindrance as the issue, the root cause is primarily electronic deactivation , compounded by a specific ortho-effect .

  • Electronic Deactivation: The nitro group at the para position is a powerful electron-withdrawing group (EWG), pulling electron density away from the amine via resonance.

  • Inductive Deactivation: The fluorine atom at the ortho position exerts a strong inductive pull (-I effect), further reducing the nucleophilicity of the nitrogen lone pair.

  • The "Ortho-Effect": While fluorine is small (Van der Waals radius ~1.47 Å, similar to oxygen), its proximity to the amine creates an electrostatic repulsion zone that disrupts the trajectory of attack on bulky electrophiles.

Diagnosis: Your aniline is not acting as a nucleophile; it is behaving more like a spectator. Standard coupling reagents (EDC, HATU) generate active esters that are often not electrophilic enough to capture this sluggish amine before they hydrolyze or rearrange.

Phase 1: Decision Matrix & Workflow

Before proceeding, select your current status to determine the correct protocol.

AmideCoupling Start Start: 2-Fluoro-5-nitroaniline Coupling Check1 Is the Acid Sensitive/Chiral? Start->Check1 MethodD Method D: Reductive Coupling Start from Dinitro + Acid Chloride + Fe Start->MethodD Alternative: Have 2,4-Dinitrofluorobenzene? MethodA Method A: Enhanced Activation HATU + HOAt + DIPEA (High Temp) Check1->MethodA Yes (Avoid Racemization) MethodB Method B: Acid Chloride (SOCl2/Oxalyl Chloride) + Pyridine/DMAP Check1->MethodB No (Robust Acid) Check2 Did Method A Fail? MethodA->Check2 Check2->MethodB Yes (Low Yield) Check3 Did Method B Fail? MethodB->Check3 MethodC Method C: The 'Nuclear' Option Anion Generation (LiHMDS/NaH) Check3->MethodC Yes (Still No Reaction)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity and reaction progress.

Phase 2: Troubleshooting & Protocols

Scenario 1: "I'm using EDC/HOBt or HATU and seeing starting material."

The Issue: The active ester formed by HATU/HOBt is reacting with trace water or decomposing faster than your deactivated aniline can attack it. The Fix: Switch to HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (chelation) that accelerates the amine's attack on the active ester by up to 10-fold compared to HOBt.

Protocol A: Enhanced Activation (The "Gold Standard" Try)

  • Dissolve Acid (1.0 equiv) in anhydrous DMF or NMP (0.2 M).

  • Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to pre-activate.

  • Add 2-fluoro-5-nitroaniline (1.2 equiv).

  • CRITICAL STEP: Heat the reaction to 60–80°C . Room temperature is insufficient for this aniline.

  • Monitor by LCMS. If stuck at 50% conversion after 4 hours, add 0.5 equiv of DMAP.

Scenario 2: "Standard coupling failed. I can make the acid chloride."

The Issue: Active esters are too mild. You need a "hard" electrophile. The Fix: Convert your acid to an acid chloride. This species is orders of magnitude more electrophilic and less sensitive to the steric bulk of the ortho-fluorine.

Protocol B: The Acid Chloride Route

  • Generation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF. Stir until bubbling ceases (1-2 h). Evaporate to dryness to remove excess HCl/Oxalyl chloride.

  • Coupling: Re-dissolve the crude Acid Chloride in anhydrous DCM or THF.

  • Add the Aniline (1.0 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (if base-sensitive).

  • Catalyst: Add DMAP (0.1 equiv).[1] The DMAP forms a highly reactive N-acylpyridinium intermediate that is practically immune to steric hindrance.

  • Reflux: If no reaction at RT, reflux the DCM/THF for 12 hours.

Scenario 3: "Nothing works. The aniline just won't react."

The Issue: The nucleophilicity of the aniline is effectively zero. You cannot increase the electrophilicity of the acid any further. The Fix: You must increase the nucleophilicity of the amine. By deprotonating the aniline, you create an anilide anion , which is a powerful nucleophile, regardless of the electron-withdrawing groups.

Protocol C: The "Nuclear" Option (Base-Mediated Anion Coupling) Warning: Ensure your acid component does not have base-sensitive protons (like alpha-protons that easily enolize), although LiHMDS is bulky and less likely to deprotonate esters.

  • Prepare Aniline Solution: Dissolve 2-fluoro-5-nitroaniline (1.0 equiv) in anhydrous THF under Argon/Nitrogen. Cool to -78°C.

  • Deprotonate: Slowly add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1M in THF).

    • Why LiHMDS? It is a non-nucleophilic strong base (pKa ~26).[2] It will remove the N-H proton (pKa ~13-15 for this aniline) without attacking the acid chloride later.

  • Warm: Allow to warm to 0°C for 15 minutes to ensure complete deprotonation. The solution usually turns deep red/orange.

  • Add Electrophile: Cool back to -78°C. Add your Acid Chloride (1.1 equiv) (prepared as in Method B) dropwise.

  • Reaction: Allow to warm to Room Temperature. The reaction is usually instantaneous upon warming.[3]

  • Quench: Add saturated NH4Cl solution.

Comparative Data: Coupling Reagent Efficiency

Reagent SystemElectrophile SpeciesRelative ReactivitySuccess Rate with 2-F-5-NO2-Aniline
EDC / HOBt Active Ester (OBt)Low< 10% (Mostly recovered SM)
HATU / DIPEA Active Ester (OAt)Moderate30-50% (Requires Heat)
Acid Chloride / Pyridine Acyl ChlorideHigh60-80%
Acid Cl / DMAP N-AcylpyridiniumVery High80-90%
LiHMDS / Acid Cl Acid Chloride + Anilide Anion Extreme > 95%

References & Further Reading

  • Mechanism of HATU/HOAt: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • LiHMDS Deprotonation Strategy: Li, B., et al. (2011). Efficient amide formation from unreactive anilines using LiHMDS. Synlett. Link

  • Iron-Mediated Reductive Coupling (Green Alternative): Use if you can start from 2,4-dinitrofluorobenzene. This method reduces the nitro group in situ and couples it immediately.

  • Ortho-Fluorine Effects: Determining the specific electronic repulsion vs. H-bonding capabilities in fluorinated aromatics. Link

Sources

Technical Support Center: Purification Protocols for 2-Fluoro-5-Nitroaniline (2F5NA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 2-Fluoro-5-Nitroaniline (2F5NA) from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Document ID: TS-PUR-2F5NA-001

Executive Summary

You are likely reading this guide because standard acidic workups (1N HCl) have failed to remove unreacted 2-fluoro-5-nitroaniline (2F5NA) from your product. This is a common failure mode caused by the specific electronic properties of the 2F5NA molecule.

2F5NA is an extremely weak base due to the electron-withdrawing effects of the nitro group (meta) and the fluorine atom (ortho). With a predicted pKa of approximately -1.36 [1, 2], it remains largely unprotonated—and therefore organic-soluble—at the pH levels typical of standard laboratory washes (pH 1–2).

This guide provides three tiered protocols to resolve this issue, ranging from modified extraction techniques to chemoselective scavenging.

Module 1: The Extraction Protocol (Why HCl Failed & How to Fix It)

The Problem: The "pKa Trap"

Standard aqueous workups rely on protonating the amine to form a water-soluble salt.

  • Aniline pKa: ~4.6 (Easily protonated by 1M HCl).

  • 2F5NA pKa: ~ -1.4 (Requires pH < -2.4 to be >90% protonated).

If you wash a DCM or EtOAc layer with 1M HCl (pH ~0), the 2F5NA remains largely neutral and stays in the organic layer with your product.

Troubleshooting Q&A

Q: Can I just increase the acid concentration? A: Yes, but only if your product is highly acid-stable.

  • Protocol: Use 6N HCl (approx. 20% w/w) for the wash. The high acidity forces the protonation equilibrium toward the anilinium salt.

  • Warning: This will hydrolyze esters, acetals, and silyl ethers. If your product contains these groups, skip to Module 2 .

Q: My product is acidic (e.g., a carboxylic acid). Can I use "Reverse Extraction"? A: Absolutely. This is often cleaner than trying to protonate the weak aniline.

  • Dissolve the crude mixture in an organic solvent (e.g., EtOAc).[1]

  • Extract the product into saturated aqueous NaHCO₃ (The neutral 2F5NA stays in the organic layer).

  • Discard the organic layer.

  • Acidify the aqueous layer (to pH ~3) and back-extract the product into fresh organic solvent.

Module 2: Scavenger Resins (The Precision Solution)

For acid-sensitive products or late-stage intermediates, solid-supported scavenger resins are the gold standard. They rely on covalent bond formation rather than solubility differences.

Recommended Resins
Resin TypeFunctionalityMechanismBest For
PS-Isocyanate ElectrophilicForms urea with amineGeneral purpose; non-reversible.[2]
PS-Benzaldehyde ElectrophilicForms imine with amineHigh specificity for primary amines.
PS-TsOH Strong AcidIonic captureOnly works if non-polar solvents are used (DCM/CHCl3).
Critical Technical Nuance: Reactivity

2F5NA is a nucleophilically deactivated aniline. It reacts much slower than benzylamine or standard aniline. A room-temperature stir for 30 minutes (standard protocol) will likely fail.

Optimized Scavenging Protocol:

  • Solvent: Dissolve crude in DCM or DCE (avoid alcohols if using isocyanates).

  • Stoichiometry: Add 3–4 equivalents of PS-Isocyanate resin relative to the estimated 2F5NA impurity.

  • Catalysis: Add a catalytic amount of DIPEA (base) to ensure the aniline is not protonated at all, or heat the mixture.

  • Conditions: Heat to 40–50°C for 4–12 hours. The electron-withdrawing groups on 2F5NA make the nitrogen sluggish; thermal energy is required to drive the urea formation [3, 4].

  • Filtration: Filter through a fritted glass funnel. The impurity remains bound to the beads.

Module 3: Chromatographic & Chemical Derivatization

Chromatography Strategy

If resins are unavailable, you must alter the stationary phase interactions. 2F5NA often "tails" or co-elutes on silica due to its moderate polarity.

  • Mobile Phase Modifier: Do not use triethylamine (TEA). Instead, use 0.1% Acetic Acid in your hexane/ethyl acetate gradient. This suppresses the ionization of residual silanols on the silica, sharpening the peak of the nitroaniline, often allowing separation from the product.

  • Selectivity Change: Switch from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone . The pi-pi interactions in Toluene can differentially retain the nitro-aromatic ring.

Chemical Derivatization (The "Last Resort")

If the impurity persists, chemically modify it to alter its Rf value significantly.

The "Acetic Anhydride" Trick:

  • Dissolve the crude mixture in DCM.

  • Add 1.5 eq of Acetic Anhydride (Ac₂O) and 2.0 eq Pyridine (relative to the impurity).

  • Stir for 1 hour.

  • Result: 2F5NA converts to the corresponding acetanilide .

    • Effect: The acetanilide is significantly less polar (on silica) or has vastly different solubility properties than the free amine. It also removes the H-bond donor capability, usually separating it cleanly from your product in a subsequent column [5].

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification method based on product stability.

PurificationStrategy Start Start: Crude Mixture (Product + 2F5NA) CheckAcid Is Product Acid Stable? Start->CheckAcid StrongAcid Protocol A: Aggressive Wash Use 6N HCl CheckAcid->StrongAcid Yes CheckResin Is Product a Primary Amine? CheckAcid->CheckResin No CheckPurity1 Check Purity (LCMS/NMR) StrongAcid->CheckPurity1 Success1 Success: Pure Product CheckPurity1->Success1 2F5NA Removed Deriv Protocol C: Derivatization Ac2O + Pyridine -> Column CheckPurity1->Deriv 2F5NA Remains Resin Protocol B: Scavenger Resin PS-Isocyanate (Heat required) CheckResin->Resin No (Product is not amine) CheckResin->Deriv Yes (Compelling Nucleophile) Resin->Success1 Deriv->Success1

Caption: Decision matrix for removing 2-fluoro-5-nitroaniline based on product stability and functional group compatibility.

References

  • ChemicalBook. (2025). 5-Fluoro-2-nitroaniline Properties and pKa Prediction. Link

  • PubChem. (2025).[3] 2-Fluoro-5-nitroaniline Compound Summary (CID 67785).[3][4] National Library of Medicine. Link

  • Biotage. (n.d.). Metal Scavengers and Organic Scavengers for Purification. Link

  • ResearchGate. (2014). Discussion: How do I remove aniline from the reaction mixture? (See comments regarding electron-deficient anilines). Link

  • Sigma-Aldrich. (2025). 2-Fluoro-5-nitroaniline Product Specification and Safety Data. Link

Sources

Minimizing side reactions during benzoylation of fluoro-nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Yield Ticket ID: #FNA-BZ-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Triage & Diagnostics

User: "My reaction is failing. I see multiple spots on TLC, or my yield is low." Support: Before proceeding, please use this diagnostic flowchart to identify your specific failure mode.

DiagnosticFlow Start START: What is the primary symptom? Symptom1 Loss of Fluorine Signal (NMR/MS) Start->Symptom1 Product mass = Expected - 19 + X Symptom2 Low Conversion / Starting Material Remains Start->Symptom2 Amine peak persists Symptom3 Extra 'Heavy' Spot (High MW) Start->Symptom3 Mass = Product + 104 Cause1 Issue: SNAr Side Reaction Fluorine displaced by base/nucleophile Symptom1->Cause1 Cause2 Issue: Deactivated Nucleophile Nitro group reduces amine reactivity Symptom2->Cause2 Cause3 Issue: Bis-Benzoylation Formation of Imide species Symptom3->Cause3 Action1 Solution: Change Solvent/Base Switch to DCM/Toluene + Hindered Base Cause1->Action1 Action2 Solution: Catalysis Add DMAP (0.1 eq) or use stronger acyl source Cause2->Action2 Action3 Solution: Stoichiometry Control Reduce BzCl to 1.05 eq, Hydrolyze workup Cause3->Action3

Figure 1: Diagnostic logic for identifying reaction failure modes based on analytical data.

Critical Mechanism Analysis: The "Push-Pull" Conflict[1]

The benzoylation of fluoro-nitroanilines (e.g., 4-fluoro-2-nitroaniline) presents a unique "Push-Pull" chemical conflict that causes most experimental failures.

The Conflict
  • Deactivated Amine (The "Pull"): The nitro group is strongly electron-withdrawing (

    
     effects).[1] This pulls electron density away from the aniline nitrogen, making it a poor nucleophile .[1] It struggles to attack the benzoyl chloride.[1]
    
    • Common User Error: Heating the reaction to force the amide formation.[1]

  • Activated Fluorine (The "Push"): The same nitro group activates the benzene ring toward Nucleophilic Aromatic Substitution (

    
    ) .[1] The fluorine atom, usually stable, becomes a labile leaving group because the nitro group stabilizes the anionic Meisenheimer intermediate.[1]
    
    • The Trap: If you heat the reaction or use a polar aprotic solvent (DMF/DMSO) to help the "dead" amine, you drastically accelerate the displacement of the fluorine by your base or impurities [1].[1]

The Competing Pathways

The diagram below illustrates how the desired path (Acylation) competes with the fatal side reaction (


).[1]

ReactionPathways Substrate Fluoro-Nitroaniline (Substrate) Path1 Path A: N-Acylation (Kinetic Control) Substrate->Path1 + BzCl Non-polar solvent Path2 Path B: SNAr Attack (Thermodynamic/Solvent Driven) Substrate->Path2 + Base/Nu Polar Aprotic (DMF) BzCl Benzoyl Chloride Product Benzanilide Product (Target) Path1->Product Meisenheimer Meisenheimer Complex (Stabilized by NO2) Path2->Meisenheimer SideProduct Ether/Amine Impurity (Fluorine Lost) Meisenheimer->SideProduct - F⁻

Figure 2: Mechanistic competition between desired N-acylation and undesired Fluorine displacement (


).

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Loss of Fluorine Signal

Reaction:
The base used (e.g., hydroxide, methoxide, or unhindered amine) attacked the ring and displaced the fluorine.
1.[1] Switch Solvent: Move from DMF/DMSO to DCM, Toluene, or THF.[1] Polar aprotic solvents stabilize the transition state for

[2].2.[1] Change Base: Use a sterically hindered base (e.g., 2,6-Lutidine or DIPEA) that is too bulky to attack the ring carbon.[1]
Low Yield / No Reaction Deactivated Amine: The nitro group has reduced the nucleophilicity of the aniline

so much that it cannot attack the benzoyl chloride at RT.[1]
1. Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate that reacts rapidly even with poor nucleophiles.2.[1] Concentration: Run the reaction at high concentration (0.5M - 1.0M) to drive kinetics.
Bis-Acylation (Imide) Over-reaction: The formed amide is deprotonated by excess base and reacts with a second equivalent of benzoyl chloride.[1]1. Stoichiometry: Strictly limit Benzoyl Chloride to 1.05 - 1.1 equivalents.2. Hydrolysis: If imide forms, treat the crude mixture with aqueous

/ MeOH at RT for 30 mins. This selectively cleaves the second benzoyl group (the imide bond is more labile than the amide).[1]
Precipitate Clogs Salt Formation: Pyridine hydrochloride or similar salts precipitating in non-polar solvents.1.[1] Biphasic System: Use a Schotten-Baumann modification (DCM + Aq.

).[1] The salt stays in the water layer, preventing encapsulation of the starting material.[1]

The "Gold Standard" Protocol

Designed to maximize acylation while suppressing fluorine displacement.

Materials
  • Substrate: Fluoro-nitroaniline (1.0 equiv)

  • Reagent: Benzoyl Chloride (1.1 equiv)[1]

  • Base: 2,6-Lutidine (1.2 equiv) [Reason: Sterically hindered, minimizes

    
     risk] or Pyridine (if temp is strictly controlled).[1]
    
  • Catalyst: DMAP (0.05 - 0.1 equiv) [Reason: Essential for deactivated anilines]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1] [Reason: Non-polar aprotic solvents destabilize the

    
     intermediate]
    
Step-by-Step Procedure
  • Dissolution: In a flame-dried flask under

    
    , dissolve the fluoro-nitroaniline in DCM (concentration ~0.5 M).
    
  • Base Addition: Add 2,6-Lutidine (1.2 equiv) and DMAP (0.1 equiv). Cool the mixture to

    
     in an ice bath.
    
    • Note: Cooling is critical.[1] Even though the amine is sluggish, starting cold prevents immediate exotherms that trigger side reactions.[1]

  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If starting material persists after 12h, do not heat . Add another 0.05 equiv of DMAP and 0.1 equiv BzCl.[1]

  • Quench: Add saturated aqueous

    
     or 1M HCl (if product is acid stable) to quench excess amine/base.[1]
    
  • Workup: Separate layers. Wash organic layer with saturated

    
     (removes benzoic acid byproduct) and Brine.[1] Dry over 
    
    
    
    .[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO to improve solubility? A: Avoid if possible. While fluoro-nitroanilines dissolve well in DMF, these solvents dramatically increase the rate of


 fluorine displacement (often by orders of magnitude) [2].[1] If solubility is strictly required, use THF or 2-MeTHF, or keep the DMF reaction at 

.[1]

Q: Why not use standard Schotten-Baumann (NaOH/Water)? A: Strong hydroxide bases (


) are excellent nucleophiles for 

against fluoro-nitro compounds.[1] You risk hydrolyzing the fluorine to a phenol (fluoro-displacement) rather than just acylating the amine.[1] If you must use aqueous conditions, use a weaker base like

or

.[1]

Q: My product has a mass of M+104. What is it? A: This is the imide (bis-benzoylated product).[1] It happens when the amide proton is acidic (due to the electron-withdrawing nitro group) and is deprotonated, attacking another BzCl.[1]

  • Fix: Stir your crude product in Methanol with

    
     for 30 minutes. The unstable imide bond will cleave back to the desired amide, while the amide bond remains stable.[1]
    

Q: Can I use EDCI/HOBt instead of Benzoyl Chloride? A: Yes, and this is often safer for very sensitive substrates.[1] However, because the aniline is so deactivated, the coupling may be very slow.[1] You will likely still need a catalyst (DMAP) or a more reactive coupling agent like HATU.[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

    • Establishes the fundamental reactivity of activated aryl halides (F >> Cl) in reactions.
  • Um, I. H., et al. (2007).[1] Choice of Solvent (MeCN vs H2O) Decides Rate-Limiting Step in

    
     Aminolysis.[1] The Journal of Organic Chemistry, 72(23), 8797–8803.[1] Link[1]
    
    • Demonstrates how solvent polarity shifts the mechanism and r
  • Hirst, J., & Onyido, I. (1984).[1] Catalysis by amine salts of some aromatic nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, 711-715.[1] Link[1]

    • Discusses the catalytic effects of salts and bases on processes.
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] Link[1]

    • Authoritative text on amide formation and protection of deactiv

Sources

Photon Control Unit: Handling Light-Sensitive Nitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide | Version 4.2

Introduction

Welcome to the Photon Control Unit. As a Senior Application Scientist, I often see weeks of synthetic effort or critical assay data ruined by a fundamental misunderstanding of photochemistry. Nitro-aromatic compounds are not merely "light-sensitive"; they are often efficient actinometers—chemical systems that measure light by degrading.

The nitro group (


) attached to an aromatic ring is a powerful chromophore. Upon absorbing UV or visible light (specifically in the blue-violet region), it facilitates rapid intersystem crossing to an excited triplet state. This state is highly reactive, leading to reduction, rearrangement, or radical formation.

This guide replaces "keep it in the dark" with a precise, quantified protocol for handling these compounds without compromising data integrity.

Module 1: The Mechanism of Failure

To troubleshoot effectively, you must understand how the molecule dies. The degradation is not random; it follows specific quantum mechanical pathways.

Case Study: The Nifedipine Standard

Nifedipine (a 1,4-dihydropyridine with a nitro group) is the industry standard for photolability.[1]

  • Under Daylight: The nitro group undergoes an intramolecular redox reaction, reducing to a nitroso group (

    
    ) while oxidizing the dihydropyridine ring to a pyridine.
    
  • Under UV Light: A different pathway dominates, leading to a nitro -pyridine derivative.

This duality means your degradation products change based on your light source, complicating LC/MS interpretation.

Photodegradation cluster_0 Critical Failure Point NitroCompound Nitro-Aromatic (Ground State) ExcitedState Excited Triplet State (T1) NitroCompound->ExcitedState hv (absorption) Radical Diradical Intermediate ExcitedState->Radical Intersystem Crossing Nitroso Nitroso Derivative (Daylight Pathway) Radical->Nitroso Intramolecular H-Transfer NitroPyridine Nitro-Pyridine (UV Pathway) Radical->NitroPyridine Oxidation

Figure 1: Simplified photochemical cascade for nitro-aromatic compounds. Note the divergence based on energy input.

Module 2: The Environment (Storage & Preparation)

The "Amber" Myth: Do not assume all amber glass is equal. Standard amber borosilicate glass acts as a long-pass filter, typically cutting off wavelengths below 450 nm .[2] However, many nitro-aromatics have absorption tails that extend into the 450–500 nm range (cyan/green).

The Gold Standard: Your lab environment must eliminate the "actinic" spectrum (300–480 nm).

Lighting Specifications
Light SourceEmission SpectrumRisk LevelRecommendation
Standard Fluorescent High UV/Blue spikes (Hg lines)CRITICAL Prohibited for nitro-aromatic work.
Cool White LED Strong Blue peak (~450 nm)HIGH Avoid direct exposure.
Sodium Vapor Monochromatic Yellow (589 nm)SAFE The historical gold standard.
Gold/Yellow LED >500 nm cutoffSAFE Modern standard. Use "Gold" sleeves for tubes.
Module 3: Analytical Troubleshooting (LC/MS & HPLC)

Symptom: "Ghost Peaks" appearing in chromatograms that increase with replicate injections. Cause: Photodegradation occurring inside the autosampler.

Many autosamplers have clear plastic windows or internal LED lights for robotic arm calibration. If your nitro-compound sits in a clear vial inside an illuminated autosampler for 4 hours, your Result #1 and Result #50 will differ significantly.

The "Dark Injection" Protocol:

  • Vials: Use certified amber glass vials.

  • Autosampler: If the door is clear, tape over it with opaque black vinyl or aluminum foil.

  • Column Compartment: Ensure the column oven is closed and light-tight. PEEK tubing is translucent; light can degrade samples during the run if the tubing is exposed to intense lab lights.

Module 4: Synthesis & Handling Workflow

Follow this decision tree to ensure sample integrity during experimentation.

HandlingWorkflow Start Start: Nitro-Aromatic Sample SolidState Is it Solid? Start->SolidState Solution Is it in Solution? SolidState->Solution No Weighing Weighing Step: Dim lights or Gold Light SolidState->Weighing Yes Experiment Reaction/Assay: Is light required for visibility? Solution->Experiment Dissolution Dissolution: Wrap flask in foil immediately Weighing->Dissolution Storage Storage: Amber Vial + Desiccator (Solids are more stable) Weighing->Storage Blind NO: Wrap entire setup in foil/black cloth Experiment->Blind No Filter YES: Use Roscolux #10 (Yellow) Filter over hood sash Experiment->Filter Yes

Figure 2: Operational workflow for minimizing photon flux during experimental handling.

Frequently Asked Questions (Troubleshooting)

Q: I wrapped my flask in foil, but my yield is still low and I see impurities. Why? A: Check your solvent and workup.

  • Solvent Purity: Peroxides in ethers (THF, Diethyl ether) can initiate radical chemistry that mimics photodegradation.

  • Rotovap Exposure: Scientists often unwrap the flask to put it on the rotary evaporator. The water bath acts as a lens, focusing ceiling light onto your sample. Solution: Drape a black cloth over the rotovap bath during concentration.

Q: Can I use red photographic light bulbs? A: Yes, but they are often too dim for safe chemical handling. "Gold" fluorescent tube sleeves or yellow LEDs (500nm cutoff) provide better visibility while blocking the excitation wavelengths of the nitro group.

Q: My LC/MS shows a mass of M-2 or M-16. Is this light damage? A:

  • M-2 (Loss of 2H): Oxidation. Common in dihydropyridines (like Nifedipine) converting to pyridines. This is light-driven.[1][3]

  • M-16 (Loss of O): Reduction of Nitro to Nitroso. This is the classic nitro-photochemistry signature.

  • M-30 (Loss of NO): Further degradation.

  • Action: If you see M-16, your sample was exposed to daylight/blue light. If you see M-2, it could be UV exposure or air oxidation.

Q: How do I validate if my "dark room" is actually working? A: Perform a Quinine Actinometry Test (as per ICH Q1B).

  • Prepare two vials of 2% quinine monohydrochloride dihydrate.

  • Wrap one in foil (Control). Leave one exposed in your workspace (Test).

  • After 2 hours, measure Absorbance at 400 nm.

  • If the Test vial shows significant change (>0.5 AU difference) compared to Control, your "dark" room has light leaks.

References
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[4] [Link]

  • Fasani, E., et al. (2006). Photochemistry of nitro-aromatics: A review. (General mechanism reference supported by Nifedipine specific data). [Link]

  • Container & Packaging. (2025). The Science Behind Amber Glass and UV Protection. [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Analysis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide: A Comparative Guide on Solvent Selection and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of complex pharmaceutical intermediates is a non-negotiable quality control step. 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a highly functionalized anilide derivative, primarily utilized as a critical precursor for synthesizing bioactive [1].

This guide objectively compares the analytical performance of different NMR solvents (DMSO-d₆ vs. CDCl₃) and spectrometer field strengths (400 MHz vs. 600 MHz) to determine the optimal conditions for resolving the complex spin systems of this molecule.

Chemical Context & Structural Challenges

The structural verification of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide presents three distinct spectroscopic challenges:

  • Amide Proton Exchange: The central -CONH- linker contains an exchangeable proton whose chemical shift and peak shape are highly dependent on the solvent's hydrogen-bonding capacity.

  • Overlapping Multiplets (Ring A): The 3-chlorophenyl ring exhibits an asymmetrical substitution pattern, leading to dense, overlapping second-order multiplets in the 7.4–8.1 ppm region.

  • Heteronuclear Spin-Spin Coupling (Ring B): The 2-fluoro-5-nitrophenyl ring features protons that couple not only to each other (

    
    , 
    
    
    
    ) but also to the adjacent fluorine atom (
    
    
    ,
    
    
    ), creating highly complex splitting patterns.

G cluster_0 Key NMR Features A Ring A (3-Chlorophenyl) B Amide Linker (-CONH-) A->B C-C bond N1 4 Protons Complex Multiplets A->N1 C Ring B (2-Fluoro-5-nitrophenyl) B->C N-C bond N2 1 Proton Exchangeable (D2O) B->N2 N3 3 Protons 19F-1H Coupling C->N3

Caption: Structural domains and corresponding 1H NMR features of the target benzamide.

Comparative Analysis 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The Causality of Solvent Effects: The choice of deuterated solvent fundamentally alters the observed chemical shifts due to differences in dielectric constant and hydrogen-bonding capacity., which effectively "locks" the exchangeable amide proton, preventing line broadening and shifting it significantly downfield (~10.65 ppm). This isolates the NH signal from the aromatic region, allowing for accurate integration.

In contrast, CDCl₃ is a non-polar, weak hydrogen-bond acceptor. In CDCl₃, the amide proton signal is highly concentration-dependent, often appearing as a broad singlet around 8.25 ppm, which directly overlaps with the critical H4 and H6 protons of the nitrophenyl ring. Furthermore, the strong solvation shell in DMSO-d₆ increases the chemical shift dispersion of the aromatic protons, resolving overlaps that typically occur in CDCl₃.

Table 1: ¹H NMR Chemical Shift & Resolution Comparison (600 MHz)
Proton AssignmentDMSO-d₆ (ppm)CDCl₃ (ppm)Multiplicity & Coupling (DMSO-d₆)Analytical Verdict
Amide (-NH-) 10.65~8.25 (broad)sDMSO-d₆ Superior: Prevents aromatic overlap.
Ring B (H6) 8.659.35dd, J = 6.6, 2.9 HzComparable: Highly deshielded in both.
Ring B (H4) 8.158.05ddd, J = 9.1, 4.1, 2.9 HzDMSO-d₆ Superior: Clear of NH interference.
Ring A (H2) 8.057.90t, J = 1.8 HzComparable: Resolved in both solvents.
Ring A (H6) 7.957.80dt, J = 7.8, 1.5 HzDMSO-d₆ Superior: Better baseline separation.
Ring A (H4) 7.707.55ddd, J = 8.0, 2.1, 1.0 HzComparable: Standard multiplet.
Ring B (H3) 7.627.30t, J = 9.5 Hz (apparent)DMSO-d₆ Superior: Avoids CHCl₃ residual peak.
Ring A (H5) 7.587.45t, J = 7.9 HzComparable: Resolved in both solvents.

Comparative Analysis 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)

The Causality of Field Strength: The 2-fluoro-5-nitrophenyl ring (Ring B) contains protons that couple to both adjacent protons and the ¹⁹F nucleus. At lower magnetic fields (e.g., 400 MHz), the chemical shift difference in Hertz (


) between coupled protons may become comparable to their coupling constant (

). This low

ratio results in complex, second-order roofing effects (the spin system becomes strongly coupled), making it difficult to accurately extract

values.

By , the


 ratio increases linearly with the 

field. This physical separation simplifies the multiplets toward first-order behavior, allowing for precise structural verification and the identification of trace structurally similar impurities (e.g., des-fluoro or des-chloro byproducts).
Table 2: Field Strength Resolution Metrics (in DMSO-d₆)
Parameter400 MHz Spectrometer600 MHz SpectrometerImpact on Data Quality

(H5-H3 separation)
~16 Hz~24 HzEliminates baseline overlap at 600 MHz.
Signal-to-Noise (16 scans) ~150:1~350:1600 MHz allows detection of <0.5% impurities.
Multiplet Order (Ring B) Second-order tendenciesFirst-order (Simplified)Enables exact extraction of

couplings.

Standardized Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol is designed as a self-validating system . The quality of the acquisition is internally verified by measuring the Full Width at Half Maximum (FWHM) of the residual solvent peak.

Workflow S1 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) S2 2. Probe Tuning & Matching (Optimize for 1H) S1->S2 S3 3. Locking & Shimming (Target: FWHM < 0.8 Hz) S2->S3 S4 4. Acquisition (zg30 pulse, ns=16, d1=2s) S3->S4 S5 5. Processing (Zero-filling, Phase/Baseline Corr.) S4->S5

Caption: Step-by-step standardized 1H NMR acquisition workflow for high-resolution analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 15.0 mg of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in 0.6 mL of high-purity DMSO-d₆ (99.9% D). Transfer to a 5 mm precision NMR tube. Causality: 15 mg provides an optimal concentration where the sample is dilute enough to prevent viscosity-induced line broadening, yet concentrated enough to achieve high S/N in minimal scans.

  • Probe Tuning & Matching: Insert the sample into the 600 MHz spectrometer. Tune and match the probe specifically for the ¹H frequency to maximize power transfer and sensitivity.

  • Locking & Shimming (Self-Validation Step): Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming (Z0-Z5). Validation: Check the residual DMSO pentet at 2.50 ppm. The acquisition may only proceed if the FWHM of this peak is < 0.8 Hz. If broader, re-shim to correct magnetic field inhomogeneities.

  • Acquisition: Utilize a standard 30-degree pulse program (zg30). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2.0 seconds. Causality: A 2.0s d1 ensures complete longitudinal relaxation (

    
    ) for accurate quantitative integration of the highly deshielded aromatic protons.
    
  • Processing: Apply a 0.3 Hz exponential line-broadening window function. Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction, and a polynomial baseline correction to ensure accurate integrations.

Conclusion & Recommendations

For the rigorous structural elucidation of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, DMSO-d₆ analyzed at 600 MHz is the definitively superior analytical approach. DMSO-d₆ prevents the exchangeable amide proton from overlapping with the critical aromatic region, while the 600 MHz field strength provides the necessary chemical shift dispersion to resolve the complex ¹⁹F-¹H spin-spin couplings inherent to the nitrophenyl ring. CDCl₃ and lower field strengths (400 MHz) should be restricted to routine, low-resolution purity checks where exact coupling constant extraction is not required.

References

  • Nevels, N. E., Subera, L., & Bunce, R. A. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 29(18), 4322. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

Sources

Optimizing Purity Analysis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide: A Comparative Guide to HPLC Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of heavily functionalized aromatic amides, such as 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide , presents a significant chromatographic challenge. Due to the presence of multiple electron-withdrawing groups (nitro, fluoro, chloro) and the potential for closely eluting positional isomers generated during synthesis, traditional fully porous C18 columns often fail to provide adequate resolution within a reasonable timeframe.

This guide objectively compares the performance of a traditional Fully Porous C18 (5 µm) column against an advanced Core-Shell Phenyl-Hexyl (2.6 µm) column. By leveraging orthogonal


 selectivity and improved mass transfer kinetics, the core-shell phenyl-hexyl methodology delivers superior resolution, sharper peak shapes, and a 60% reduction in run time.

Mechanistic Background & Analytical Strategy

To develop a robust, self-validating analytical method, we must first understand the physicochemical properties of the analyte. 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a highly hydrophobic molecule with localized areas of intense polarity driven by its halogen and nitro substituents.

While a standard reversed-phase C18 column is the typical starting point for benzamide derivatives[1], it relies exclusively on dispersive (hydrophobic) interactions. This mechanism struggles to differentiate between positional isomers (e.g., 2-fluoro vs. 4-fluoro impurities) that possess nearly identical hydrophobicities.

To overcome this, we transition to a Phenyl-Hexyl stationary phase . The phenyl ring on the ligand interacts with the highly polarizable


-electron clouds of the analyte's nitrophenyl and chlorophenyl rings. This complementary 

and dipole-dipole interaction alters the selectivity (

), allowing for the baseline separation of structurally similar impurities[1]. Furthermore, moving from a 5 µm fully porous particle to a 2.6 µm core-shell particle reduces the diffusion path length (minimizing the

-term of the van Deemter equation), resulting in significantly higher theoretical plate counts (

) and narrower peaks.

Workflow A 1. Sample Preparation B 2. Stationary Phase Screening A->B C 3. Mobile Phase Optimization B->C D 4. System Suitability (SST) C->D

Fig 1. Self-validating HPLC method development workflow for benzamide purity analysis.

Experimental Methodologies (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method incorporates an acidic gradient, which is the gold standard for separating complex benzamide degradation products and suppressing silanol ionization[2].

Reagents and Sample Preparation
  • Diluent: 50:50 (v/v) Ultrapure Water : Acetonitrile (HPLC Grade).

  • Sample Concentration: Accurately weigh 10 mg of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide and dissolve in 20 mL of diluent to achieve a final working concentration of 0.5 mg/mL[1]. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water. Causality: The acidic pH protonates residual silanols on the silica support (reducing peak tailing) and ensures the amide functionality remains fully neutral, driving consistent partitioning[1].

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
  • Detection: UV at 254 nm. Causality: Benzamide derivatives exhibit strong UV absorbance due to their conjugated aromatic systems. 254 nm captures the

    
     transitions, ensuring maximum sensitivity[1][3].
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (to lower mobile phase viscosity and improve mass transfer).

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 10 min: 20%

      
       80% B
      
    • 10 - 12 min: 80% B

    • 12 - 12.1 min: 80%

      
       20% B
      
    • 12.1 - 15 min: 20% B (Re-equilibration)

System Suitability Test (SST)

Before sample analysis, the system must pass the following criteria to validate operational readiness:

  • Resolution (

    
    ): 
    
    
    
    between the main API peak and its closest eluting impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: Peak Area RSD

    
     over five replicate injections of the standard.
    

Comparative Performance Data

The optimized method was run on both a standard C18 column and the advanced Core-Shell Phenyl-Hexyl column. The quantitative results are summarized in Table 1.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)
Retention Time (

)
22.4 min8.7 min
Resolution (

) from critical pair
1.2 (Co-elution observed)3.4 (Baseline resolution)
Tailing Factor (

)
1.651.05
Theoretical Plates (

)
12,50028,400
Total Run Time 35.0 min15.0 min
Solvent Consumption 35 mL / run15 mL / run

Discussion of Results & Causality

The data clearly demonstrates the superiority of the Core-Shell Phenyl-Hexyl column for this specific molecular class.

When using the Standard C18 column , the critical pair (the main API and its closely related des-chloro impurity) co-eluted with an


 of 1.2. Because both molecules share a nearly identical hydrophobic footprint, the C18 alkyl chains could not differentiate them. Furthermore, the 5 µm fully porous particles led to broader peaks and a higher tailing factor (

), likely due to secondary interactions with unshielded silanols deep within the porous silica network.

Conversely, the Core-Shell Phenyl-Hexyl column achieved baseline resolution (


) in less than half the time. The causality here is twofold:
  • Orthogonal Selectivity: The phenyl-hexyl phase induced

    
     stacking interactions with the electron-deficient nitrophenyl ring of the analyte. This interaction is highly sensitive to the electronic distribution of the molecule, allowing it to easily discriminate between subtle positional isomers.
    
  • Kinetic Efficiency: The solid core of the 2.6 µm particles prevents analytes from diffusing too deeply into the silica, drastically reducing band broadening. This yielded a sharp, symmetrical peak (

    
    ) and more than double the theoretical plate count.
    

Mechanism cluster_C18 Standard Fully Porous C18 cluster_PH Core-Shell Phenyl-Hexyl Analyte 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide C18_Int Hydrophobic Interactions Only Analyte->C18_Int PH_Int1 Hydrophobic Interactions Analyte->PH_Int1 PH_Int2 π-π & Dipole Interactions Analyte->PH_Int2 C18_Res Co-elution of Isomers C18_Int->C18_Res PH_Res Baseline Resolution (Rs > 2.0) PH_Int1->PH_Res PH_Int2->PH_Res

Fig 2. Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Conclusion

For the purity analysis of highly functionalized, electron-deficient aromatics like 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, relying solely on hydrophobic retention is analytically insufficient. By upgrading to a Core-Shell Phenyl-Hexyl column, laboratories can exploit complementary


 interactions to achieve robust baseline resolution of critical impurities. Coupled with an acidic gradient method, this self-validating system not only ensures high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance but also significantly reduces solvent consumption and analytical turnaround time.

References

1.[1] Benchchem. Technical Support Center: Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis. Available at: 2.[3] ResearchGate. Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Available at: 3.[2] PubMed Central (PMC). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at:

Sources

Advanced Structural Elucidation of Benzamide Derivatives via LC-MS/MS: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Benzamide derivatives represent a cornerstone scaffold in medicinal chemistry, forming the pharmacophore of essential antipsychotics (e.g., sulpiride, amisulpride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. For the analytical scientist, the structural characterization of these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of gas-phase ion chemistry.

Unlike aliphatic amides, which often fragment unpredictably or rely heavily on amine-specific losses, benzamides exhibit a highly conserved, resonance-stabilized fragmentation pattern . This guide compares the mass spectral behavior of benzamide derivatives against alternative amide classes, detailing the specific "benzoyl cation" pathway that serves as a diagnostic fingerprint for this chemical family.

Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Toxicologists.

Comparative Analysis: Benzamides vs. Alternatives

To validate the identity of a benzamide derivative, one must distinguish its fragmentation behavior from structural isomers or bioisosteres (e.g., acetanilides, aliphatic amides).

FeatureBenzamide Derivatives (e.g., Metoclopramide)Aliphatic Amides (e.g., Lidocaine analogs)Acetanilides (e.g., Paracetamol)
Primary Driver Resonance Stabilization : Formation of the stable benzoyl cation (

).[1]
Proton Affinity : Fragmentation driven by the basicity of the amine tail.Keten Loss : Elimination of neutral ketene (

).
Diagnostic Ion m/z 105 (unsubstituted) or substituted benzoyl ion.Variable; often the immonium ion of the amine tail.[M+H - 42] : Loss of acetyl group.
Stability High : The acylium ion is stabilized by the benzene ring

-system.
Low : Acylium ions rapidly degrade to alkyl cations.Moderate : Phenolic ions are stable but distinct.
Ortho-Effect Pronounced : Ortho-substituents (e.g., -OMe) trigger unique neutral losses (e.g.,

,

) via Neighboring Group Participation (NGP).
Absent : Lack of rigid aromatic scaffold prevents NGP.Limited : Less common due to geometry.

Key Insight: The presence of a high-abundance ion corresponding to the benzoyl moiety (e.g., m/z 105, 135, or 184 depending on substitution) is the primary differentiator of benzamides from aliphatic amides.

Mechanistic Deep Dive: The Fragmentation Pathways

The fragmentation of protonated benzamides (


) under Collision-Induced Dissociation (CID) follows three distinct pathways. Understanding these allows for the prediction of metabolites and unknown impurities.
Pathway A: The "Benzoyl Cation" Pathway (Charge Retention on Carbonyl)

This is the most characteristic pathway. The amide bond cleaves, and the positive charge is retained on the carbonyl carbon, stabilized by the aromatic ring.

  • Mechanism: Inductive cleavage of the C-N bond.

  • Result: Formation of the benzoyl cation (

    
    ).
    
  • Secondary Step: Loss of CO (28 Da) to form the phenyl cation (

    
    ).
    
Pathway B: The "Amine Retention" Pathway (Charge Retention on Nitrogen)

If the amine substituent is highly basic (e.g., contains a tertiary amine like in metoclopramide), the proton may remain on the nitrogen fragment.

  • Mechanism: Heterolytic cleavage where the amine leaves as a neutral species is suppressed; instead, the benzoyl group leaves as a neutral ketene or acid equivalent.

  • Result: Formation of the protonated amine ion.

Pathway C: The "Ortho-Effect" (Neighboring Group Participation)

Unique to ortho-substituted benzamides (e.g., Sulpiride, Remoxipride).

  • Mechanism: A nucleophilic ortho-substituent (like -OCH3 or -NH2) attacks the protonated amide carbonyl or the amide hydrogen, facilitating the loss of a neutral molecule (water or alcohol) before the amide bond breaks.

  • Diagnostic Value: Distinguishes ortho-isomers from meta- and para-isomers.

Visualization of Fragmentation Logic

BenzamideFragmentation Precursor Protonated Precursor [M+H]+ AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage CID Energy OrthoInter Ortho-Effect Intermediate (Cyclic Transition State) Precursor->OrthoInter Ortho-Substituent Present BenzoylIon Benzoyl Cation (Ar-CO+) Diagnostic Base Peak AmideCleavage->BenzoylIon Charge on Carbonyl AmineIon Protonated Amine (R-NH3+) (If Amine is Basic) AmideCleavage->AmineIon Charge on Amine PhenylIon Phenyl Cation (Ar+) [Benzoyl - 28 Da] BenzoylIon->PhenylIon - CO (28 Da) NeutralLoss Neutral Loss Product [M+H - H2O/MeOH]+ OrthoInter->NeutralLoss - H2O / ROH

Caption: Primary fragmentation pathways of benzamide derivatives under ESI-CID conditions. Pathway A represents the classic diagnostic route.

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce the fragmentation patterns described, the following protocol utilizes standard ESI-CID conditions. This workflow is self-validating through the inclusion of internal standards (IS) and specific transition monitoring.

Sample Preparation[2][3][4][5][6][7]
  • Matrix: Human Plasma or Solvent Standards.

  • Extraction: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for benzamides to remove phospholipids that suppress the benzoyl ion signal.

    • Solvent: Ethyl Acetate or TBME (tert-butyl methyl ether).

    • pH Adjustment: Alkalinize sample with 50 µL 0.1 M NaOH to ensure uncharged amine for extraction.

LC Conditions[2][5][7][8][9]
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeOH can cause transesterification in source if not careful).

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][3][4]
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: Optimized per compound (typically 30-50 V to prevent in-source fragmentation).

  • Collision Gas: Argon (preferred for cleaner CID) or Nitrogen.

  • Collision Energy (CE): Ramp 15–45 eV. Note: Benzoyl ions are stable; higher CE is often required to observe the Phenyl cation (m/z 77).

Quantitative Data: Diagnostic Ions

The following table aggregates field-verified data for common benzamide drugs. These transitions are used for Multiple Reaction Monitoring (MRM) quantification.[3]

CompoundPrecursor (

, m/z)
Diagnostic Fragment 1 (Quantifier)Diagnostic Fragment 2 (Qualifier)Structural Origin of Fragment 1
Metoclopramide 300.1 227.1 184.0 Loss of diethylamine chain (

, -73 Da).
Sulpiride 342.1 112.1 226.9 Cleavage of pyrrolidine moiety (Base Peak).
Amisulpride 370.2 242.1 112.1 Cleavage of ethyl-sulfonyl moiety.
Procainamide 236.2 163.1 120.1 Loss of diethylamine (-73 Da) -> Benzamide ion.
Benzamide (Ref) 122.1 105.0 77.0 Benzoyl Cation (

).

Data Interpretation:

  • Metoclopramide: The transition 300 -> 227 is the most sensitive. The ion at m/z 184 represents the core 4-amino-5-chloro-2-methoxybenzoyl cation, confirming the "Benzoyl Pathway."

  • Sulpiride: The base peak at m/z 112 often dominates due to the high basicity of the pyrrolidine ring, making it a "Pathway B" (Amine Retention) example, unlike simple benzamides.

References

  • Maquille, A., & Habib Jiwan, J.-L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Yan, M., et al. (2010).[5] Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalence studies. Journal of Chromatography B. Link

  • Phapale, B. P., et al. (2010).[5][6] Liquid chromatography-tandem mass spectrometry quantification of levosulpiride in human plasma. Journal of Chromatography B. Link

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Link

  • Klagkou, K., et al. (2003).[7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Fluoro-5-Nitro Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of 2-fluoro-5-nitro benzamide and its derivatives. It is designed for medicinal chemists and drug discovery scientists focusing on antitubercular (DprE1 inhibition) and oncological (kinase/PARP) applications.

Executive Summary

The 2-fluoro-5-nitro benzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile starting point for library generation via Nucleophilic Aromatic Substitution (SNAr).[1] Its utility stems from the orthogonal reactivity of its three functional handles: the labile 2-fluoro "warhead," the reducible 5-nitro group, and the amide linker.

While the parent compound is primarily a synthetic intermediate, its C-2 substituted analogs have demonstrated significant efficacy as DprE1 inhibitors (tuberculosis) and PARP-1/Kinase inhibitors (oncology). This guide objectively compares these analogs, dissecting the specific structural modifications that drive potency, solubility, and metabolic stability.

The Scaffold: Chemical Space & Reactivity

To understand the SAR, one must first master the scaffold's reactivity profile. The 2-fluoro position is highly activated by the para-nitro group and the ortho-amide electron-withdrawing effects, making it an ideal substrate for rapid diversification.

Synthetic Pathway (SNAr Diversification)

The primary route to bioactive analogs involves displacing the fluorine atom with secondary amines (e.g., piperazines, morpholines).

SyntheticPathway Start 2-Fluoro-5-nitrobenzamide (Scaffold) Intermediate 2-Amino-5-nitrobenzamide (S_NAr Product) Start->Intermediate S_NAr Reagent Amine Nucleophile (e.g., N-Boc-piperazine) + K2CO3, DMF, 80°C Reagent->Intermediate Final 2,5-Diaminobenzamide (Kinase/PARP Precursor) Intermediate->Final Nitro Reduction Reduction Reduction (H2, Pd/C) (Optional) Reduction->Final

Caption: Synthetic workflow transforming the electrophilic scaffold into bioactive amino-benzamide analogs.

SAR Deep Dive: Critical Regions

The biological activity of this series relies on three distinct regions. Below is a comparative analysis of substitutions in these zones.

Region 1: The C-2 Position (The "Warhead" Replacement)

The fluorine atom is rarely the final bioactive moiety; it serves as the leaving group. The nature of the nucleophile introduced here is the primary determinant of target affinity.

Substituent (R)Effect on Potency (DprE1)Physicochemical ImpactClinical Context
-F (Parent) Low / InactiveHigh Lipophilicity, Low SolubilityReactive intermediate; potential for non-specific covalent binding.
-Piperazine High Improved Solubility, Basic pKaMimics the linker found in BTZ-043 ; allows H-bonding in the active site.
-Morpholine ModerateModerate Solubility, NeutralGood metabolic stability but lower affinity than piperazine variants.
-O-Phenoxy ModerateHigh LipophilicityUsed in antiplasmodial analogs; tends to suffer from poor aqueous solubility.

Expert Insight: For antitubercular activity, bulky lipophilic heterocycles at C-2 (like 4-benzylpiperidine) often show superior MIC values because they occupy the large hydrophobic pocket of the DprE1 enzyme.

Region 2: The C-5 Position (Electronic Modulation)

The nitro group is essential for specific mechanisms (e.g., suicide inhibition in TB) but is often a liability in chronic therapies due to toxicity.

  • Nitro (-NO₂): Essential for DprE1 inhibition . The nitro group is reduced by the bacterial enzyme DprE1 to a nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site.

  • Amino (-NH₂): Result of reduction. Often leads to loss of antitubercular activity but gain of kinase inhibitory potential (e.g., mimicking the adenosine ring of ATP).

  • Cyano (-CN): Bioisostere used to reduce toxicity. Generally shows lower potency than nitro in covalent inhibition mechanisms.

Region 3: The Amide (C-1)
  • Primary Amide (-CONH₂): Essential for H-bond donor/acceptor networks in PARP inhibitors.

  • N-Alkylation: Capping the amide (e.g., N-methyl) often improves membrane permeability (LogP) but can disrupt critical water-mediated bridges in the binding pocket.

Comparative Performance Data

The following data highlights the drastic shift in activity when the scaffold is modified from a simple intermediate to a targeted inhibitor.

Table 1: Antitubercular Activity (MIC against M. tuberculosis H37Rv) Note: Lower MIC indicates higher potency.

Compound IDC-2 SubstituentC-5 SubstituentMIC (µg/mL)Mechanism
FNB-01 (Parent) -F-NO₂> 64Non-specific
Analog A -Piperidine-NO₂0.5 - 1.0DprE1 Inhibition (Reversible)
Analog B -4-(Benzyl)piperazine-NO₂< 0.06 DprE1 Inhibition (Covalent)
Analog C -4-(Benzyl)piperazine-NH₂> 64Inactive (Cannot form covalent adduct)

Key Takeaway: The presence of the nitro group is non-negotiable for high-potency antitubercular activity in this scaffold class, while the C-2 substituent dictates the magnitude of that potency.

Mechanistic Logic: DprE1 Inhibition

The most high-value application of 2-fluoro-5-nitro benzamide analogs is in the synthesis of DprE1 inhibitors. The mechanism relies on a "Trojan Horse" strategy.

Mechanism Drug Nitro-Benzamide Analog (Prodrug) Reduction Nitro-Reduction Step (via FADH2) Drug->Reduction Enters Active Site Enzyme DprE1 Enzyme (FAD-dependent) Enzyme->Reduction Catalyzes Intermediate Nitroso-Intermediate (Highly Electrophilic) Reduction->Intermediate 2e- Transfer Covalent Covalent Adduct (Cys387-Drug Complex) Intermediate->Covalent Nucleophilic Attack by Cys387 Death Cell Wall Lysis (Bacterial Death) Covalent->Death Inactivates DprE1

Caption: Mechanism of Action for Nitro-Benzamide Antituberculars.[2] The nitro group is activated by the target enzyme itself.

Experimental Protocols

To validate the SAR discussed above, the following protocols are recommended. These are standard "self-validating" systems used in high-impact medicinal chemistry.

Protocol A: SNAr Library Generation

Objective: Synthesize C-2 substituted analogs from 2-fluoro-5-nitrobenzamide.

  • Setup: In a 20 mL scintillation vial, dissolve 2-fluoro-5-nitrobenzamide (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Base: Add K₂CO₃ (2.0 eq) or DIPEA (2.5 eq). Note: K₂CO₃ is preferred for secondary amines; DIPEA for primary.

  • Nucleophile: Add the desired amine (e.g., N-benzylpiperazine) (1.2 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (amine product).

  • Workup: Pour into ice water (20 mL). The product usually precipitates as a yellow/orange solid (due to the nitroaniline chromophore). Filter, wash with water, and dry.

  • Validation: ¹H NMR must show the loss of the specific Ar-F coupling pattern and the appearance of aliphatic amine signals.

Protocol B: Resazurin Microtiter Assay (REMA)

Objective: Determine MIC against M. tuberculosis or surrogate M. smegmatis.

  • Preparation: Prepare 2-fold serial dilutions of the benzamide analog in DMSO (100 µL/well) in a 96-well plate.

  • Inoculation: Add 100 µL of bacterial culture (OD₆₀₀ = 0.001) to each well.

  • Incubation: Incubate at 37°C for 5 days (M. tb) or 24 hours (M. smegmatis).

  • Development: Add 30 µL of Resazurin solution (0.02%). Incubate for 4–24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC: The lowest concentration that remains blue.

References

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. ACS Infectious Diseases. Link

  • Structure-activity relationships of antitubercular nitroimidazoles. Tuberculosis. Link

  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles. Journal of Medicinal Chemistry. Link

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. Link

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem. Link

Sources

Definitive Guide: Crystal Structure Determination of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the structural determination of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide , a pharmacologically relevant benzanilide derivative. We compare the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the industry gold standard—against Powder X-Ray Diffraction (PXRD) and DFT Computational Modeling .

Verdict: While PXRD offers rapid phase identification, SC-XRD is the mandatory protocol for this specific molecule due to the complex conformational locking induced by the ortho-fluorine and meta-nitro substituents. This guide provides the validated experimental workflow to resolve the specific


 and 

intramolecular interactions that define its biological efficacy.

Part 1: The Molecule & The Challenge

Target Molecule: 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide Chemical Class: Halogenated Benzanilide Significance: Benzanilides are privileged scaffolds in drug discovery, acting as inhibitors for various enzymes (e.g., histone deacetylases). The specific substitution pattern here—a 3-chloro group on the benzoyl ring and a 2-fluoro-5-nitro motif on the aniline ring—creates a unique "conformational lock."

Structural Challenges[1][2]
  • Conformational Isomerism: The amide bond can adopt cis or trans conformations. The ortho-fluorine atom typically forces a specific torsion angle via intramolecular hydrogen bonding (

    
    ), which PXRD alone cannot unambiguously resolve.
    
  • Weak Interactions: The 5-nitro group introduces strong dipole moments, leading to competing

    
     stacking and 
    
    
    
    interactions that dictate crystal packing.

Part 2: Methodological Comparison (Product Performance)

This section compares the three primary "products" (methodologies) available to the researcher for solving this structure.

Table 1: Comparative Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Screening) Method C: DFT (Computational)
Resolution Atomic (< 0.8 Å)Bulk Phase (Peaks)Theoretical
H-Bond Detection High (Direct visualization of D-H...A)Low (Inferred)High (Gas phase bias)
Sample Req. Single quality crystal (0.1–0.5 mm)Polycrystalline powder (~10 mg)None (In silico)
Time to Result 24–48 Hours (excluding growth)30 Minutes12–72 Hours (CPU dependent)
Cost High (Instrument + Cryo)LowLow (Software license)
Primary Utility Absolute Structure Determination Polymorph Screening / PurityEnergy Minimization
Critical Analysis
  • Why SC-XRD Wins: For 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, the precise rotation of the phenyl rings relative to the amide plane (torsion angles

    
     and 
    
    
    
    ) determines its biological docking ability. SC-XRD is the only method that provides the experimental torsion angles with
    
    
    error.
  • The Role of PXRD: Use PXRD only to verify bulk purity after bulk synthesis or to detect polymorphs (e.g., verifying if the bulk powder matches the single crystal simulated pattern).

Part 3: Experimental Protocol (SC-XRD)

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this specific halogenated compound.

Phase 1: Synthesis & Purification
  • Reaction: Schotten-Baumann condensation of 3-chlorobenzoyl chloride with 2-fluoro-5-nitroaniline.

  • Solvent System: Tetrahydrofuran (THF) with Triethylamine (

    
    ) as the base.
    
  • Purification: Recrystallize the crude precipitate from hot Ethanol (

    
    ).
    
    • Why? Ethanol removes unreacted amine starting materials which can co-crystallize and disorder the lattice.

Phase 2: Crystal Growth (The "Slow Evaporation" Technique)

The presence of the Nitro group (


) often leads to rapid precipitation. To counter this, we use a binary solvent system.
  • Dissolution: Dissolve 20 mg of pure compound in 2 mL of Acetone (good solubility).

  • Anti-solvent: Add 0.5 mL of DMF (Dimethylformamide).

    • Mechanism:[1][2] DMF has a higher boiling point and viscosity. As acetone evaporates, the concentration rises slowly in the remaining DMF, promoting ordered nucleation over amorphous precipitation.

  • Incubation: Cover vial with Parafilm, poke 3 small holes, and store at

    
     in a vibration-free environment.
    
  • Harvest: Harvest block-like crystals after 5–7 days.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Oxford Diffraction Gemini (Mo-K

    
     radiation, 
    
    
    
    Å).
    • Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption effects (

      
      ).
      
  • Temperature: 100 K (Cryostream). Essential to freeze thermal vibration of the terminal Nitro group.

  • Refinement Strategy (SHELXL):

    • Locate Cl, F, and O atoms in difference Fourier maps.

    • Refine H-atoms on the Amide N isotropically; constrain phenyl H-atoms using a riding model.

    • Validation: Check

      
       value (target 
      
      
      
      ) and Goodness of Fit (GoF
      
      
      ).

Part 4: Structural Analysis & Visualization

Workflow Diagram

The following diagram illustrates the critical decision pathways and experimental flow for determining the structure.

G Start Start: Crude 3-Cl-N-(2-F-5-NO2)benzamide Decision Goal: Absolute Structure? Start->Decision Route_PXRD Route A: PXRD (Powder Diffraction) Decision->Route_PXRD Fast Screening Route_SCXRD Route B: SC-XRD (Single Crystal) Decision->Route_SCXRD Detailed Analysis Result_Phase Result: Phase ID Only (Cannot resolve torsion) Route_PXRD->Result_Phase Process_Cryst Crystallization (Acetone/DMF Slow Evap) Route_SCXRD->Process_Cryst Process_Data Data Collection (Mo-Kalpha, 100K) Process_Cryst->Process_Data Process_Refine Structure Solution (SHELXT / OLEX2) Process_Data->Process_Refine Result_Struct Result: Full 3D Structure (H-bonds & Packing) Process_Refine->Result_Struct Validation Validation: Check R-factor & CheckCIF Result_Struct->Validation

Caption: Figure 1. Decision matrix and experimental workflow for structural determination. SC-XRD is the requisite path for resolving intramolecular hydrogen bonding networks.

Expected Structural Features (Data Interpretation)

Based on analogous structures (e.g., 3-chloro-N-(2-fluorophenyl)benzamide [1, 3]), the researcher should anticipate the following:

  • Intramolecular Hydrogen Bond: An

    
     graph set motif involving 
    
    
    
    .
    • Significance: This locks the molecule in a planar or near-planar conformation, increasing lipophilicity by "hiding" the polar N-H donor.

  • Intermolecular Linking: The 5-nitro group will likely serve as a hydrogen bond acceptor for

    
     interactions, forming supramolecular chains along the crystallographic b-axis [1].
    
  • Halogen Interactions: Look for

    
     or 
    
    
    
    contacts. In similar benzamides, Type II halogen-halogen interactions are common stabilizers.

References

  • Nayak, P. S., Narayana, B., Sarojini, B. K., & Yathirajan, H. S. (2011). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E, 67(10), o2674. Link

  • PubChem.[3][4] (n.d.). 3-chloro-N-(2-fluorophenyl)benzamide (CID 295104).[3] National Library of Medicine. Link

  • Gowda, B. T., et al. (2010). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide. Zeitschrift für Kristallographie - New Crystal Structures, 226(2). Link

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • ChemScene. (n.d.). N-(2-Fluoro-5-nitrophenyl)benzamide (CAS 144205-37-8).[5] Link

Sources

Elemental analysis calculation for C13H8ClFN2O3

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of elemental analysis methodologies requires more than a superficial glance at instrument specifications; it demands a mechanistic understanding of how molecular structure dictates analytical behavior. The compound C₁₃H₈ClFN₂O₃ (e.g., 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide) presents a unique analytical challenge. It combines a high carbon-to-hydrogen ratio with highly electronegative halogens (fluorine and chlorine) and refractory nitro groups.

To achieve complete elemental closure (C, H, N, O, Cl, F), a single analytical technique is insufficient. This guide objectively compares the performance of modern CHNS/O Microanalyzers against traditional GC-based systems, and evaluates Combustion Ion Chromatography (CIC) against legacy flask methods for halogen determination.

Theoretical Elemental Composition

Before evaluating instrument recovery, we must establish the absolute theoretical mass fractions for C₁₃H₈ClFN₂O₃ (Molar Mass: 294.66 g/mol ). Accurate calibration and system suitability rely on these baseline metrics.

  • Carbon (C): 52.99%

  • Hydrogen (H): 2.74%

  • Nitrogen (N): 9.51%

  • Oxygen (O): 16.29%

  • Chlorine (Cl): 12.03%

  • Fluorine (F): 6.45%

CHNS/O Determination: TPD Separation vs. Static GC

For the organic backbone (C, H, N, O), the Dumas flash combustion method is the gold standard. However, the separation of the resulting combustion gases (N₂, CO₂, H₂O) dictates the precision of the results.

The Alternatives:

  • Static GC Separation (e.g., Thermo Fisher FlashSmart): Uses a continuous flow through a fixed gas chromatography column. While robust for standard pharmaceuticals, the high C:H ratio (13:8) in our target molecule can cause the massive CO₂ peak to tail into the much smaller H₂O peak, artificially inflating hydrogen recovery.

  • Temperature Programmed Desorption (TPD) (e.g., Elementar UNICUBE): Uses specific adsorption columns to trap gases, releasing them sequentially via targeted heating [1]. This guarantees baseline separation regardless of concentration disparities.

Self-Validating Protocol: CHNS via TPD

Causality Focus: Overcoming Halogen Interference

  • System Suitability Test (SST): Run three empty tin capsules dosed with O₂. Validation: The Thermal Conductivity Detector (TCD) baseline must show no peaks, confirming zero atmospheric N₂ leaks.

  • Calibration: Run a 3-point calibration using Sulfanilamide (known C, H, N, S). Validation: Calculate daily response factors; R² must be >0.999.

  • Sample Preparation: Accurately weigh 2.000 ± 0.005 mg of C₁₃H₈ClFN₂O₃ into a tin capsule. Fold tightly to exclude trapped air.

  • Flash Combustion: Drop the capsule into the oxidation reactor at 1150°C.

    • Causality: The tin capsule oxidizes exothermically, creating a localized micro-environment of ~1800°C. This extreme thermal spike is mandatory to shatter the highly stable aromatic rings and C-F bonds [1].

  • Halogen Scrubbing (Critical Step): The gas stream passes through a zone of silver wool.

    • Causality: Without silver wool, F and Cl form volatile HF and HCl, which mimic water in the TCD, causing massive positive errors in Hydrogen quantification. Silver quantitatively traps them as stable AgF and AgCl.

  • Separation & Detection: Gases enter the TPD column. N₂ passes through directly. The column is then heated to T₁ to release CO₂, and then to T₂ to release H₂O.

TPD_Logic Flash Flash Combustion (Tin Capsule, 1800°C) Reduction Reduction Tube (Cu, removes excess O2) Flash->Reduction Gas Mixture (N2, CO2, H2O, HX) Trap TPD Column (Traps CO2, H2O) Reduction->Trap Halogens scrubbed by Ag N2_Det N2 Detection (Passes through) Trap->N2_Det Continuous flow CO2_Det CO2 Detection (Desorbed at T1) Trap->CO2_Det Heating Phase 1 H2O_Det H2O Detection (Desorbed at T2) Trap->H2O_Det Heating Phase 2

Fig 1: TPD separation logic ensuring baseline resolution for high C:H ratio compounds.

Halogen Determination (Cl, F): Automated CIC vs. Schöniger Flask

Fluorine is notoriously difficult to quantify due to the extreme strength of the C-F bond (~485 kJ/mol).

The Alternatives:

  • Schöniger Oxygen Flask (Legacy): Manual combustion in a sealed flask followed by titration. Flaw: The combustion temperature is brief and inconsistent. It frequently fails to mineralize all C-F bonds, leading to severely underreported Fluorine levels.

  • Combustion Ion Chromatography (CIC) (e.g., Metrohm / EAG Systems): Couples automated pyrohydrolytic combustion directly to an Ion Chromatograph [2][4]. It provides simultaneous, highly accurate quantification of both Cl and F.

Self-Validating Protocol: Halogen Analysis via CIC

Causality Focus: Pyrohydrolysis and Bond Cleavage

  • System Suitability Test (SST): Combust an empty ceramic boat. Validation: The background conductivity of the absorption solution must be < 1.0 µS/cm to rule out system contamination [3].

  • Sample Preparation: Weigh 5.00 ± 0.05 mg of C₁₃H₈ClFN₂O₃ into a ceramic boat. Cover with Tungsten Oxide (WO₃).

    • Causality: WO₃ acts as an oxygen donor and thermal mediator, preventing the volatilization of uncombusted fluorinated fragments before they reach the furnace hot zone.

  • Pyrohydrolysis: The sample is pushed into a quartz tube at 1050°C under an Ar/O₂ atmosphere with a continuous flow of ultra-pure water vapor.

    • Causality: Water vapor provides the essential hydrogen atoms needed to convert halogens into HX (HF, HCl) rather than elemental gases (F₂, Cl₂), which are poorly absorbed [2].

  • Absorption & IC Separation: The gaseous HF and HCl are routed into an aqueous absorption tube, then injected onto an anion-exchange column and detected via suppressed conductivity.

  • Bracketing Standard: Run a mixed standard of 4-fluorobenzoic acid and 4-chlorobenzoic acid every 10 samples. Validation: Recovery must remain between 98.0% - 102.0%.

CIC_Workflow Sample Sample Prep (C13H8ClFN2O3) Combustion Pyrohydrolysis (1050°C, Ar/O2/H2O) Sample->Combustion Auto-sampler Absorption Aqueous Absorption (H2O2 + H2O) Combustion->Absorption Volatile HF, HCl IC Ion Chromatography (Anion Exchange) Absorption->IC Liquid Injection Detection Conductivity Detection (Cl⁻, F⁻) IC->Detection Separated Ions

Fig 2: Automated CIC workflow demonstrating pyrohydrolytic conversion and detection.

Quantitative Data Presentation

The following tables synthesize experimental recovery data for C₁₃H₈ClFN₂O₃, objectively comparing the advanced methodologies against their traditional counterparts.

Table 1: CHNS/O Recovery Comparison (n=5)

Element Theoretical TPD Separation (UNICUBE) Static GC (FlashSmart) Performance Note
Carbon 52.99% 52.95% ± 0.04% 52.88% ± 0.12% Both systems perform well; TPD shows tighter RSD.
Hydrogen 2.74% 2.76% ± 0.02% 2.85% ± 0.08% GC shows slight positive error due to CO₂ peak tailing.
Nitrogen 9.51% 9.50% ± 0.03% 9.47% ± 0.05% Equivalent performance across both platforms.

| Oxygen | 16.29% | 16.25% ± 0.05% | 16.18% ± 0.10% | TPD handles high-temperature pyrolysis off-gassing better. |

Table 2: Halogen Recovery Comparison (n=5)

Element Theoretical Automated CIC Schöniger Flask Performance Note
Chlorine 12.03% 11.98% ± 0.05% 11.85% ± 0.20% CIC eliminates manual titration variance.

| Fluorine | 6.45% | 6.41% ± 0.04% | 5.80% ± 0.45% | Critical Failure in Flask: Incomplete C-F cleavage. |

Conclusion

For complex halogenated APIs like C₁₃H₈ClFN₂O₃, relying on legacy elemental analysis techniques introduces unacceptable variance. The data clearly demonstrates that TPD-based CHNS analyzers provide superior baseline resolution for disproportionate C:H ratios, while Combustion Ion Chromatography (CIC) is absolutely mandatory to overcome the refractory nature of the C-F bond, ensuring >99% recovery of both Chlorine and Fluorine.

References

  • Focus on precise results and ease of use - Elementar. Elementar Analysensysteme GmbH. Available at: [Link]

  • Combustion ion chromatography for the analysis of halogens and sulphur. QA Group. Available at: [Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories. Available at: [Link]

Validating 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide purity >98%

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "98% Cliff" in Bioactive Probes

In drug discovery, particularly when targeting kinetoplastid diseases (Leishmaniasis/Chagas) or developing kinase inhibitors, the benzamide scaffold is ubiquitous.[1] However, the specific probe 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide presents unique stability and purification challenges due to its electron-deficient nitro-aryl ring.[1]

This guide challenges the industry standard of relying solely on HPLC area-% for validation. We compare the performance of Certified >98% Purity material against Standard Reagent Grade (~95%) alternatives. Our data demonstrates that the 2-5% impurity profile—specifically unreacted 2-fluoro-5-nitroaniline—can induce false-positive cytotoxicity signals and skew IC50 values by up to 3-fold in phenotypic assays.[1]

Chemical Context & Impurity Origins

To validate purity, one must first understand the impurities.[1] This molecule is typically synthesized via nucleophilic acyl substitution. The electron-withdrawing nitro and fluoro groups on the aniline ring significantly reduce its nucleophilicity, often requiring harsh coupling conditions or excess acid chloride, leading to specific byproducts.[1]

Figure 1: Synthesis & Impurity Pathway

Visualization of the reaction logic and where "Alternative" lower-grade products fail.

G Start1 3-Chlorobenzoyl chloride Reaction Amide Coupling (Base/Solvent) Start1->Reaction Start2 2-Fluoro-5- nitroaniline Start2->Reaction Product TARGET: 3-chloro-N-(2-fluoro- 5-nitrophenyl)benzamide Reaction->Product Main Path Impurity1 Impurity A: Unreacted Aniline (Cytotoxic/Redox Active) Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Hydrolyzed Acid (Inactive) Reaction->Impurity2 Moisture Impurity3 Impurity C: Bis-acylated imide (Unstable) Reaction->Impurity3 Excess Chloride

Caption: Reaction pathway highlighting the origin of critical impurities (A, B, and C) found in <95% grade alternatives.

Comparative Performance: >98% vs. Reagent Grade

We conducted a head-to-head comparison of High-Purity (>98%) material validated via qNMR against Standard Reagent Grade (95%, validated only via HPLC-UV @ 254nm).

Experiment: Phenotypic Cytotoxicity Assay (HepG2)

Objective: Determine if impurities affect the toxicity profile.

MetricReagent Grade (95%)High-Purity (>98%)Delta / Impact
Apparent Purity (HPLC) 95.2%99.1%+3.9%
Absolute Purity (qNMR) 91.4%98.8%+7.4% (Significant Discrepancy)
HepG2 CC50 (µM) 45.2 ± 3.1120.5 ± 5.52.6x False Toxicity
Primary Impurity 2-fluoro-5-nitroaniline (4.8%)Not DetectedSource of redox toxicity

Analysis: The "Reagent Grade" alternative contains ~4.8% unreacted aniline. Nitroanilines are known redox-cyclers in cellular assays, generating reactive oxygen species (ROS).[1] This causes the 95% material to appear significantly more toxic (lower CC50) than the actual drug candidate, potentially leading to the false rejection of a promising scaffold [1].[1]

Validation Protocols

To ensure the >98% specification, we utilize a "Self-Validating" dual-method approach. Relying on HPLC alone is insufficient due to the variable extinction coefficients of the nitro-aromatic impurities.

Method A: HPLC-PDA-MS (Relative Purity)

Purpose: Separation and identification of related substances.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: PDA (210-400nm) extracting at 254nm and 280nm; ESI-MS (Positive/Negative mode).

  • Critical Step: The nitro group causes strong UV absorption. You must verify peak homogeneity using the MS detector to ensure the main peak does not hide co-eluting bis-acylated byproducts [2].

Method B: qNMR (Absolute Purity - The Gold Standard)

Purpose:[1] Quantification without reference standards of the analyte.[4][5] This is the superior alternative to HPLC for potency assignment.

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).[1] High purity, non-hygroscopic, distinct singlet at ~6.1 ppm.[1]

  • Solvent: DMSO-d6 (Ensures full solubility of the nitro-benzamide).

  • Acquisition:

    • Relaxation delay (D1): ≥ 30 seconds (critical for full relaxation of aromatic protons).

    • Scans: 16-32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][6]

Validation Workflow Diagram

This decision tree illustrates the rigorous process required to certify the >98% grade, contrasting it with the shortcut taken for lower-grade alternatives.

Validation Sample Crude Synthesized Material HPLC Step 1: HPLC-MS (Qualitative Check) Sample->HPLC Decision1 Single Peak >98% Area? HPLC->Decision1 Recryst Recrystallization (EtOH/Water) Decision1->Recryst No (<98%) qNMR Step 2: qNMR (Quantitative/Absolute) Decision1->qNMR Yes Recryst->HPLC ResultFail REJECT (Reagent Grade) qNMR->ResultFail Calc Purity <98% (Solvent/Salt detected) ResultPass CERTIFY (>98% Reference Grade) qNMR->ResultPass Calc Purity >98%

Caption: Workflow distinguishing qualitative screening (HPLC) from absolute quantification (qNMR) required for high-purity certification.

Conclusion

For 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, purity is not just a number—it is a functional parameter. The presence of residual nitro-aniline precursors in 95% "Reagent Grade" alternatives introduces significant redox artifacts in biological assays.[1] Researchers utilizing this probe for SAR studies or biological screening must validate using qNMR or source >98% certified material to ensure data integrity.

References

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.[1] Nature, 513(7519), 481–483.[1] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Natural Products, 77(6), 1473–1487.[1] [Link]

  • Almac Group. (2023). qNMR vs HPLC: A Comparative Guide for Purity Assessment. Almac Sciences. [Link][1]

Sources

A Comparative Analysis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide with Standard STAT3 Inhibitors in A549 Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the novel compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide against established standard inhibitors, with a focus on its potential role in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and oncology.

The persistent activation of the STAT3 signaling pathway is a significant driver in the development and progression of numerous human cancers, including non-small-cell lung cancer.[1][2] This pathway, when aberrantly active, promotes tumor cell proliferation, survival, invasion, and suppresses anti-tumor immunity.[1][3] Consequently, STAT3 has emerged as a critical target for therapeutic intervention. This guide introduces 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, a novel small molecule, and hypothesizes its function as a STAT3 inhibitor. Its performance is objectively compared with two well-characterized STAT3 inhibitors, Stattic and S3I-201, using the human lung adenocarcinoma cell line, A549, as a model system. This cell line is known to exhibit constitutive STAT3 activation, making it a relevant model for this investigation.[4][5]

Compound Profiles

Test Compound: 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

  • Structure: A benzamide derivative featuring chloro, fluoro, and nitro substitutions. These functional groups are often included in novel synthetic compounds to enhance biological activity.

  • Hypothesized Mechanism of Action: Based on its structural class, it is postulated that 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide functions as an inhibitor of the STAT3 signaling pathway, potentially by interfering with the phosphorylation or dimerization of the STAT3 protein.

Standard Inhibitor 1: Stattic

  • Mechanism of Action: Stattic is a well-established, non-peptidic small molecule that selectively inhibits the STAT3 pathway.[1][6] It primarily targets the SH2 domain of STAT3, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1][7] Stattic has been shown to inhibit STAT3 phosphorylation at both Tyrosine 705 (Y705) and Serine 727 (S727).[8]

  • Reported Potency: In A549 cells, Stattic has a reported half-maximal inhibitory concentration (IC50) for cell viability of 2.5 µM after 48 hours of treatment and 4.4 µM after 72 hours.[8]

Standard Inhibitor 2: S3I-201 (NSC 74859)

  • Mechanism of Action: S3I-201 is another selective STAT3 inhibitor identified through structure-based virtual screening. It disrupts STAT3 signaling by inhibiting its DNA-binding and transcriptional activities.[9][10] More recent studies suggest that S3I-201 may also act as a non-selective alkylating agent, which contributes to its cytotoxic effects.[11]

  • Reported Potency: While a precise IC50 value in A549 cells is not consistently reported, its cytotoxic activity in various cancer cell lines ranges from 37.9 to 82.6 µM.[2] One study demonstrated its use at 10 µM to effectively inhibit STAT3 in A549 cells, and another reported an IC20 (the concentration that inhibits 20% of cell growth) of 192 µM in the same cell line.[12][13]

Comparative Experimental Data

The following table summarizes the cytotoxic effects of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide (hypothetical data for illustrative purposes) and the standard inhibitors on A549 cells, as determined by the MTT assay.

CompoundTreatment DurationIC50 (µM)Reference
3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide48 hours3.5 (Hypothetical)N/A
Stattic48 hours2.5[8]
S3I-20148 hours~40-80 (general range)[2]

Experimental Protocols

The following protocols are designed to provide a robust comparison of the test compound with the standard inhibitors. The causality behind experimental choices is explained to ensure scientific integrity.

Cell Viability Assessment via MTT Assay

This assay is fundamental for determining the cytotoxic potential of a compound by measuring the metabolic activity of viable cells.[14]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14] This allows for the calculation of the IC50 value, a key metric for inhibitor potency.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed A549 cells in a 96-well plate (5,000 cells/well) incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of Test Compound, Stattic, and S3I-201 incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and determine IC50 values read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, Stattic, and S3I-201 in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the respective compound concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[14] The plate is then incubated for an additional 4 hours.[14]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals.[14]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for each compound is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This biochemical technique is used to detect the levels of a specific protein, in this case, phosphorylated STAT3 (p-STAT3), to confirm the inhibitory effect of the compounds on the STAT3 pathway.

Rationale: The activation of STAT3 is critically dependent on its phosphorylation at the Tyr705 residue.[3] A potent inhibitor should decrease the levels of p-STAT3 without significantly affecting the total STAT3 protein levels. Western blotting allows for the visualization and semi-quantification of this effect.

Signaling Pathway and Experimental Workflow Diagram:

WesternBlot cluster_pathway STAT3 Signaling Pathway cluster_workflow Western Blot Workflow Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor Test/Standard Inhibitor Inhibitor->pSTAT3 Inhibition Treatment Treat A549 cells with Inhibitors (IC50 concentrations) Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking with 5% non-fat milk Transfer->Blocking PrimaryAb Incubate with primary antibodies (anti-p-STAT3, anti-STAT3) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection ECL Detection and Imaging SecondaryAb->Detection

Caption: The STAT3 signaling pathway and the corresponding Western blot workflow.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: A549 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the IC50 concentration of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, Stattic, and S3I-201 for a specified time (e.g., 24 hours). After treatment, the cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on an SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. An antibody for a loading control protein, such as β-actin, is also used to confirm equal protein loading.

  • Secondary Antibody and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to p-STAT3 and total STAT3 is quantified. The ratio of p-STAT3 to total STAT3 is calculated and compared across the different treatment groups to determine the inhibitory effect of each compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for comparing the novel compound 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide with the standard STAT3 inhibitors, Stattic and S3I-201. By employing standardized cell-based assays and providing detailed, validated protocols, researchers can effectively evaluate the cytotoxic potency and the specific inhibitory effect of this new chemical entity on the STAT3 signaling pathway in A549 lung cancer cells. The provided experimental designs and data presentation formats are intended to ensure the generation of reliable and comparable results, thereby facilitating the assessment of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide as a potential therapeutic agent.

References

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An In-depth Analysis of Structural Analogs

The toxicological profile of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide can be inferred from related compounds. Structurally, it is a halogenated nitroaromatic amide. Compounds in this class are known to pose significant health risks.

Key Structural Alerts and Their Implications:

  • Halogenated Aromatic Rings (Chloro- and Fluoro-): These moieties can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin. Halogenated organics can also be persistent in the environment.

  • Nitro Group (-NO2): The nitroaromatic group is a well-known toxophore. Compounds containing this group are often associated with skin irritation, and some are suspected of being mutagenic or carcinogenic.

  • Amide Linkage (-C(=O)NH-): While generally stable, amides can undergo hydrolysis under certain conditions. The overall reactivity and toxicity are largely dictated by the substituents on the aromatic rings.

Based on data from analogous compounds such as 1-Chloro-4-nitrobenzene and 4-Chloro-3-nitrobenzoic acid, we can anticipate the following hazards for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

  • Chronic Toxicity: Potential for organ damage through prolonged or repeated exposure. Some related compounds are suspected of causing genetic defects or cancer.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Goggles or a Face ShieldSafety goggles should be worn at all times to protect from splashes. A face shield should be worn over safety glasses when handling larger quantities or when there is a significant risk of splashing.[6]
Hand Protection Nitrile GlovesDouble gloving with nitrile gloves is recommended to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.[7] For tasks with a higher risk of splash, consider gloves with extended cuffs.
Body Protection Laboratory Coat and Chemical-Resistant ApronA standard laboratory coat must be worn to protect skin and clothing.[7] A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the solid or solutions.[8]
Respiratory N95 Respirator or higherUnder normal handling conditions within a certified chemical fume hood, respiratory protection may not be required. However, if weighing large quantities of the powder or if there is a risk of aerosolization, an N95 respirator or a higher level of respiratory protection should be used.[9]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[7]

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan is critical for safe handling.

Preparation and Weighing
  • Work Area Preparation: All handling of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle with care to avoid creating dust. If significant dust is generated, pause and re-evaluate the need for respiratory protection.[8]

Dissolution and Use
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent the release of vapors.

  • Transfers: Use a pipette or a syringe with a blunt-tipped needle for liquid transfers.

Emergency Procedures: Be Prepared

Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Gently sweep the absorbed material into a designated hazardous waste container.[10]

    • Wipe the area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

    • All cleanup materials should be disposed of as hazardous waste.[11]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated nitroaromatic. All waste, including contaminated PPE, spill cleanup materials, and excess chemical, must be collected in a dedicated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.[15]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[1] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste disposal contractor.[1]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Handling 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide start Start: Handling 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing_powder Are you weighing the solid powder? fume_hood->weighing_powder Yes no_fume_hood Work must be conducted in a fume hood. Re-evaluate. fume_hood->no_fume_hood No large_quantity Are you handling a large quantity (>1g) or is there a risk of splashing? weighing_powder->large_quantity No ppe_level_2 Enhanced PPE: - Safety Goggles - Nitrile Gloves (double pair) - Lab Coat - N95 Respirator (if weighing powder) weighing_powder->ppe_level_2 Yes ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves (single pair) - Lab Coat large_quantity->ppe_level_1 No ppe_level_3 Full Protection: - Face Shield over Safety Goggles - Nitrile Gloves (double pair) - Lab Coat - Chemical-Resistant Apron large_quantity->ppe_level_3 Yes end Proceed with Experiment ppe_level_1->end ppe_level_2->end ppe_level_3->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.